CP-544439
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[4-(4-fluorophenoxy)phenyl]sulfonylamino]-N-hydroxyoxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O6S/c19-13-1-3-14(4-2-13)27-15-5-7-16(8-6-15)28(24,25)21-18(17(22)20-23)9-11-26-12-10-18/h1-8,21,23H,9-12H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRHTUMWSDPCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047266 | |
| Record name | CP-544439 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230954-09-3 | |
| Record name | CP-544439 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230954093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-544439 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-544439 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516DO4KL5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of CP-544439 in Mitigating Collagen Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Collagen, the primary structural protein in the extracellular matrix, is central to the integrity and function of connective tissues. Its degradation, particularly in cartilage, is a hallmark of debilitating diseases such as osteoarthritis. Matrix Metalloproteinase-13 (MMP-13), a key collagenase, plays a pivotal role in the pathological breakdown of type II collagen. This technical guide provides an in-depth analysis of the mechanism of action of CP-544439, a potent and selective inhibitor of MMP-13, in preventing collagen degradation. We will explore the underlying signaling pathways, detail relevant experimental protocols, and present key quantitative data.
Introduction to this compound
This compound is an orally active, potent, and selective inhibitor of matrix metalloproteinase-13 (MMP-13)[1][2]. Its development has been driven by the therapeutic potential of targeting MMP-13 in diseases characterized by excessive collagen degradation, most notably osteoarthritis[3]. The primary mechanism of this compound involves the direct inhibition of MMP-13's enzymatic activity, thereby preventing the cleavage of type II collagen, a critical component of articular cartilage[1][3].
The Signaling Pathway of Collagen Degradation and MMP-13 Regulation
The expression and activity of MMP-13 are tightly regulated by a complex network of signaling pathways, often initiated by pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α)[4][5]. These cytokines, upon binding to their respective receptors on chondrocytes, trigger intracellular signaling cascades that converge on the nucleus to upregulate the transcription of the MMP13 gene.
Key signaling pathways involved include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The p38 MAPK and c-Jun N-terminal kinase (JNK) pathways are activated by inflammatory stimuli and lead to the activation of transcription factors like Activator Protein-1 (AP-1)[6].
-
Nuclear Factor-κB (NF-κB) Pathway: Pro-inflammatory cytokines also activate the IκB kinase (IKK) complex, leading to the nuclear translocation of NF-κB, a potent transcriptional activator of MMP13[6].
-
Wnt Signaling Pathway: Aberrant activation of the Wnt signaling pathway has been shown to stimulate chondrocyte apoptosis and cartilage degeneration, partly through the upregulation of MMP-13[4].
-
Transforming Growth Factor-β (TGF-β) Pathway: While often associated with anabolic processes, under certain conditions in osteoarthritis, TGF-β can paradoxically upregulate MMP-13 expression[7].
These pathways culminate in the binding of transcription factors such as AP-1, NF-κB, and Runx2 to the promoter region of the MMP13 gene, leading to its transcription and the subsequent synthesis of pro-MMP-13. The pro-enzyme is then secreted into the extracellular matrix and activated, where it can then cleave type II collagen.
This compound acts downstream in this cascade by directly inhibiting the enzymatic activity of the activated MMP-13, thus providing a direct blockade of collagen degradation.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following table summarizes key data points.
| Parameter | Value | Species/System | Reference |
| IC50 (MMP-13) | 0.75 nM | Recombinant Human | [1][2] |
| ED50 | 14 mg/kg | Hamster (in vivo) | [1] |
| MMP-1 Selectivity | Spared | Recombinant Human | [1] |
Experimental Protocols
The evaluation of MMP-13 inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro MMP-13 Inhibition Assay (Fluorogenic Peptide Substrate)
This assay is a common method to determine the direct inhibitory activity of a compound on purified MMP-13.
Objective: To determine the IC50 of this compound against recombinant human MMP-13.
Materials:
-
Recombinant human MMP-13 (pro-form)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP-13 activation
-
Fluorogenic MMP-13 peptide substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.6)
-
This compound (in DMSO)
-
96-well black microtiter plates
-
Fluorometric plate reader
Procedure:
-
Activation of pro-MMP-13: Incubate pro-MMP-13 with APMA in assay buffer to allow for activation.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Reaction: In a 96-well plate, add the activated MMP-13 enzyme to wells containing either the different concentrations of this compound or vehicle control (DMSO).
-
Initiation of Reaction: Add the fluorogenic peptide substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Collagen Degradation Assay (FITC-labeled Collagen)
This assay assesses the ability of an inhibitor to prevent the degradation of native type II collagen.
Objective: To evaluate the efficacy of this compound in preventing MMP-13-mediated degradation of type II collagen.
Materials:
-
FITC-labeled type II collagen
-
Activated recombinant human MMP-13
-
This compound
-
Assay buffer
-
Centrifugal filter units
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine activated MMP-13, FITC-labeled type II collagen, and various concentrations of this compound or vehicle control.
-
Incubation: Incubate the reactions at 37°C for a prolonged period (e.g., 4-18 hours) to allow for collagen degradation.
-
Separation of Fragments: Use centrifugal filter units to separate the larger, undigested FITC-collagen from the smaller, degraded FITC-collagen fragments.
-
Quantification: Measure the fluorescence of the filtrate, which contains the degraded collagen fragments.
-
Data Analysis: Determine the extent of collagen degradation inhibition by this compound at different concentrations.
In Vivo Model of Cartilage Degradation
Animal models are used to assess the in vivo efficacy of MMP-13 inhibitors. A common model involves the intra-articular injection of MMP-13 to induce cartilage degradation.
Objective: To determine the in vivo efficacy (ED50) of orally administered this compound in a hamster model of MMP-13-induced cartilage degradation[1].
Procedure:
-
Animal Model: Use a suitable animal model, such as hamsters.
-
Induction of Cartilage Degradation: Induce cartilage degradation by intra-articular injection of recombinant human MMP-13.
-
Drug Administration: Administer different doses of this compound orally to different groups of animals.
-
Tissue Collection: After a specified treatment period, euthanize the animals and collect the articular cartilage.
-
Analysis of Collagen Degradation: Analyze the cartilage for markers of collagen degradation, for example, by histology (e.g., Safranin O staining for proteoglycans) and immunohistochemistry for collagen cleavage fragments.
-
Pharmacokinetic Analysis: Collect plasma samples to determine the concentration of this compound.
-
Data Analysis: Correlate the dose of this compound with the extent of cartilage protection to determine the ED50.
Experimental Workflow
The development and characterization of an MMP-13 inhibitor like this compound typically follows a structured workflow, from initial screening to in vivo validation.
References
- 1. MMP-13 loss associated with impaired ECM remodelling disrupts chondrocyte differentiation by concerted effects on multiple regulatory factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt5a manipulate the progression of osteoarthritis via MMP-13 dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type II collagen degradation and its regulation in articular cartilage in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of CP-544439: A Technical Guide to a Potent MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-544439 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of cartilage in osteoarthritis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It includes a detailed, plausible synthesis pathway, comprehensive experimental protocols for key assays, and a summary of its biological activity and pharmacokinetic profile. Visualizations of the synthesis pathway, experimental workflows, and the relevant MMP-13 signaling cascade are provided to facilitate understanding.
Introduction: The Role of MMP-13 in Osteoarthritis
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are key players in the degradation of the extracellular matrix.[1] Specifically, MMP-13 (collagenase-3) is the primary enzyme responsible for the cleavage of type II collagen, the main structural component of articular cartilage.[1][2] In healthy adult cartilage, the expression of MMP-13 is low; however, in OA, its expression is significantly upregulated in chondrocytes, leading to excessive cartilage degradation and disease progression.[3] The selective inhibition of MMP-13, therefore, represents a promising therapeutic strategy for the treatment of osteoarthritis. This compound, with its high potency and selectivity for MMP-13, has emerged as a significant research compound in this area.
Discovery and Biological Activity of this compound
This compound, chemically named 4-[4-(4-fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide, was identified as a potent and selective inhibitor of MMP-13. Its discovery was part of a research effort to develop disease-modifying osteoarthritis drugs.
In Vitro Potency and Selectivity
Table 1: In Vitro Potency of this compound
| Enzyme | IC50 (nM) |
| MMP-13 | 0.75[4] |
In Vivo Efficacy
The efficacy of this compound has been demonstrated in animal models of cartilage degradation. In a hamster model where cartilage collagen degradation was induced by intra-articular injection of recombinant human MMP-13, oral administration of this compound effectively inhibited this degradation.
Table 2: In Vivo Efficacy of this compound in a Hamster Model
| Parameter | Value |
| ED50 (oral administration) | 14 mg/kg[4] |
| Efficacious Plasma Concentrations | 0.5 to 1.0 µg/mL[4] |
Synthesis Pathway of this compound
The synthesis of this compound involves a multi-step process, likely starting from commercially available materials. A plausible synthetic route is outlined below, based on established organic chemistry principles and the synthesis of structurally related compounds.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. pnas.org [pnas.org]
- 3. MMP-13 is constitutively produced in human chondrocytes and co-endocytosed with ADAMTS-5 and TIMP-3 by the endocytic receptor LRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utilizing genetic code expansion to modify N-TIMP2 specificity towards MMP-2, MMP-9, and MMP-14 - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Biological Activity of CP-544439: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-544439 is a potent, orally active, and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the pathological degradation of cartilage in osteoarthritis. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative inhibitory profile, and the experimental methodologies used for its characterization. The document includes structured data tables for key quantitative metrics, detailed experimental protocols for in vitro and in vivo evaluation, and visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Core Biological Activity: Potent and Selective Inhibition of MMP-13
This compound is a hydroxamic acid-based small molecule designed to selectively target and inhibit the activity of matrix metalloproteinase-13 (MMP-13). MMP-13, also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the breakdown of the extracellular matrix, particularly type II collagen, the primary structural component of articular cartilage.[1][2] The overexpression and aberrant activity of MMP-13 are strongly associated with the progression of osteoarthritis.[1][2]
The primary mechanism of action of this compound involves the chelation of the catalytic zinc ion within the active site of the MMP-13 enzyme by its hydroxamic acid moiety. This interaction blocks the enzyme's ability to bind to and cleave its substrates, thereby preventing the degradation of the extracellular matrix.
Quantitative Inhibitory Profile
| Target | IC50 (nM) | Reference |
| MMP-13 | 0.75 | [3] |
| MMP-1 | Spared | [3] |
Table 1: In Vitro Inhibitory Activity of this compound
In Vivo Efficacy
The inhibitory activity of this compound has been confirmed in animal models. In a hamster model where cartilage degradation was induced by the intra-articular injection of recombinant human MMP-13, orally administered this compound was shown to inhibit the degradation of cartilage collagen.[3]
| Parameter | Value | Species | Model | Reference |
| ED50 | 14 mg/kg | Hamster | MMP-13 Induced Cartilage Degradation | [3] |
Table 2: In Vivo Efficacy of this compound
Signaling Pathway of MMP-13 in Cartilage Degradation
MMP-13 expression and activity in chondrocytes are regulated by a complex signaling network. Pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are potent inducers of MMP-13. These cytokines activate downstream signaling cascades, including the MAPK (ERK, p38, JNK) and NF-κB pathways, which in turn promote the transcription of the MMP-13 gene. Once expressed and activated, MMP-13 degrades key components of the cartilage extracellular matrix, primarily type II collagen and aggrecan, leading to the progressive joint damage characteristic of osteoarthritis. This compound acts as a direct inhibitor of the enzymatic activity of MMP-13, thereby blocking this final common pathway of cartilage degradation.
Caption: Signaling cascade leading to MMP-13-mediated cartilage degradation and the point of intervention by this compound.
Detailed Experimental Protocols
In Vitro MMP-13 Inhibition Assay (Fluorometric)
This protocol outlines a typical fluorometric assay to determine the in vitro inhibitory activity of this compound against MMP-13.
Caption: Workflow for determining the in vitro inhibitory potency of this compound against MMP-13.
Materials:
-
Enzyme: Recombinant human MMP-13 (pro-form activated with APMA).
-
Substrate: Fluorogenic peptide substrate, e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂.
-
Inhibitor: this compound dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.
-
Microplate: 96-well, black, flat-bottom.
-
Fluorometer: Capable of excitation at ~328 nm and emission at ~393 nm.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the activated MMP-13 enzyme in assay buffer to the desired working concentration.
-
Assay Setup: To the wells of the microplate, add the assay buffer, followed by the this compound dilutions (or vehicle for control wells).
-
Enzyme Addition: Add the diluted MMP-13 to each well, except for the substrate control (blank) wells.
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: Determine the rate of substrate cleavage from the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. The IC50 value is then determined by fitting the percent inhibition versus log[inhibitor] data to a four-parameter logistic equation.
In Vivo Hamster Model of MMP-13 Induced Cartilage Degradation
This protocol describes a model to assess the in vivo efficacy of orally administered this compound in a hamster model of cartilage degradation.
Caption: Workflow for the in vivo evaluation of this compound in a hamster model of cartilage degradation.
Materials and Methods:
-
Animals: Male Golden Syrian hamsters.
-
Inducing Agent: Recombinant human MMP-13 (rhMMP-13).
-
Test Compound: this compound formulated for oral gavage.
-
Vehicle Control: Appropriate vehicle for this compound formulation.
Procedure:
-
Acclimatization: Animals are acclimatized to the facility for at least one week prior to the study.
-
Model Induction:
-
Animals are anesthetized.
-
A single intra-articular injection of a predetermined dose of rhMMP-13 is administered into one knee joint to induce cartilage degradation. The contralateral knee may be injected with saline as a control.
-
-
Treatment:
-
Animals are randomly assigned to treatment groups (vehicle control, and different dose levels of this compound).
-
Oral administration of this compound or vehicle commences, typically on the same day as MMP-13 injection, and continues for a specified duration (e.g., daily for 7-14 days).
-
-
Assessment of Cartilage Degradation:
-
At the end of the treatment period, animals are euthanized, and the knee joints are collected.
-
Joints are fixed, decalcified, and embedded in paraffin.
-
Histological sections are prepared and stained with Safranin O-Fast Green to visualize proteoglycan content in the cartilage.
-
The severity of cartilage degradation is assessed using a validated histological scoring system, such as the OARSI (Osteoarthritis Research Society International) scoring system.[4] This system evaluates parameters like cartilage structure, cellularity, and Safranin O staining intensity.
-
-
Data Analysis: Histological scores between the vehicle-treated and this compound-treated groups are compared using appropriate statistical methods to determine the efficacy of the compound in preventing cartilage degradation.
Metabolism and Pharmacokinetics
Studies in rats and dogs following oral administration of radiolabeled this compound have shown that the compound is extensively metabolized.[5][6] The primary routes of metabolism include glucuronidation, reduction of the hydroxamate moiety, and hydrolysis.[5][6] Feces is the major route of excretion.[5][6] In humans, the glucuronide conjugate was identified as the major circulating and excretory metabolite.[5]
Conclusion
This compound is a potent and selective inhibitor of MMP-13 with demonstrated efficacy in preclinical models of cartilage degradation. Its biological activity is centered on the direct inhibition of the catalytic function of MMP-13, a key enzyme in the pathogenesis of osteoarthritis. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals working on MMP-13 inhibitors and potential disease-modifying osteoarthritis drugs. Further investigation into the complete selectivity profile and long-term efficacy and safety in more complex disease models is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. actaorthopaedica.be [actaorthopaedica.be]
- 5. Metabolism distribution and excretion of a matrix metalloproteinase-13 inhibitor, 4-[4-(4-fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide (this compound), in rats and dogs: assessment of the metabolic profile of this compound in plasma and urine of humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
CP-544439: A Technical Guide to its Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-544439 is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of the extracellular matrix, particularly type II collagen, a major component of articular cartilage.[1][2][3][4] This document provides a comprehensive technical overview of this compound, focusing on its target protein, binding affinity, the experimental protocols used for its characterization, and the associated signaling pathways.
Target Protein: Matrix Metalloproteinase-13 (MMP-13)
The primary molecular target of this compound is Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3. MMP-13 is a zinc-dependent endopeptidase that plays a crucial role in tissue remodeling and degradation of the extracellular matrix (ECM). Its substrates include type II collagen, a critical structural protein in cartilage. Dysregulation of MMP-13 activity is strongly associated with the pathogenesis of osteoarthritis, where it contributes to the breakdown of cartilage leading to joint degeneration.
Binding Affinity of this compound
The binding affinity of this compound to its primary target, MMP-13, and other related MMPs has been quantified using half-maximal inhibitory concentration (IC50) values. The data clearly demonstrates the high potency and selectivity of this compound for MMP-13.
| Target Protein | IC50 (nM) |
| MMP-13 | 0.75[2] |
| MMP-1 | 420[2] |
| MMP-2 | 1.6[2] |
| MMP-3 | 16[2] |
| MMP-8 | 1.4[2] |
| MMP-9 | 12[2] |
| MMP-12 | 0.24[2] |
| MMP-14 | 7.4[2] |
Experimental Protocols
The determination of the binding affinity of this compound is primarily achieved through fluorescence resonance energy transfer (FRET) based enzymatic assays.
MMP-13 Inhibition Assay using a Fluorogenic Substrate
This protocol outlines a typical FRET-based assay to determine the IC50 value of an inhibitor against MMP-13.
Materials:
-
Recombinant human pro-MMP-13
-
(p-aminophenyl)mercuric acetate (APMA) for MMP-13 activation
-
Fluorogenic MMP-13 substrate (e.g., a peptide with a fluorescent donor and a quencher moiety)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound or other test inhibitors
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Pro-MMP-13 is activated by incubation with APMA (e.g., 1 mM) in assay buffer at 37°C for a specified time (e.g., 1 hour).
-
Inhibitor Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Assay Reaction:
-
To each well of the microplate, add the activated MMP-13 enzyme.
-
Add the various concentrations of the inhibitor (this compound) to the respective wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture at room temperature for a pre-determined time (e.g., 30 minutes) to allow for binding.
-
-
Substrate Addition: The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths for the specific FRET pair used in the substrate.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence signal increase. The percent inhibition at each inhibitor concentration is determined relative to the control (no inhibitor). The IC50 value is then calculated by fitting the percent inhibition versus inhibitor concentration data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
MMP-13 Signaling Pathway in Cartilage Degradation
The expression and activity of MMP-13 are tightly regulated by a complex network of signaling molecules. In the context of osteoarthritis, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are key upstream activators. These cytokines trigger intracellular signaling cascades, including the MAPK and NF-κB pathways, which in turn upregulate the transcription of the MMP-13 gene. Once expressed and secreted, active MMP-13 proceeds to cleave type II collagen and other components of the cartilage extracellular matrix, leading to its degradation.
Caption: MMP-13 signaling in cartilage degradation and its inhibition by this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps involved in determining the IC50 value of an inhibitor for MMP-13 using a FRET-based assay.
Caption: Workflow for determining the IC50 of an MMP-13 inhibitor.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. AID 735 - Dose-response biochemical assay for inhibitors of Matrix Metalloproteinase 13 (MMP13) activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
CP-544439: A Technical Overview of a Potent MMP-13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
CP-544439 is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen. This technical guide provides an in-depth overview of its fundamental properties, biological activities, and the signaling pathways it modulates.
| Property | Value |
| CAS Number | 230954-09-3 |
| Molecular Formula | C₁₈H₁₉FN₂O₆S |
| Molecular Weight | 410.42 g/mol |
| IUPAC Name | 4-({[4-(4-Fluorophenoxy)phenyl]sulfonyl}amino)-N-hydroxytetrahydro-2H-pyran-4-carboxamide |
Biological Activity and Mechanism of Action
This compound exhibits high inhibitory activity against MMP-13. Research indicates its potential therapeutic applications in conditions characterized by excessive collagen degradation, such as osteoarthritis. Furthermore, studies have demonstrated its role in regulating adipogenesis, the process of fat cell formation.
Inhibition of MMP-13
MMP-13 is a key collagenase involved in the breakdown of the extracellular matrix in cartilage.[1] The dysregulation of MMP-13 is a hallmark of osteoarthritis, leading to the progressive destruction of joint cartilage.[1][2] this compound acts as a potent inhibitor of this enzyme, thereby preventing the degradation of type II collagen.[3]
Regulation of Adipogenesis
Matrix metalloproteinases and their inhibitors play a significant role in adipocyte differentiation and adipose tissue remodeling.[4][5] MMPs are involved in the breakdown of the extracellular matrix, a process necessary for the expansion of adipose tissue.[5] By inhibiting MMP activity, compounds like this compound can modulate adipogenesis.[4][6]
Experimental Protocols
MMP-13 Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of this compound against MMP-13.
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
-
Dilute recombinant human MMP-13 enzyme in the assay buffer to the desired concentration (e.g., 1-5 nM).
-
Prepare a stock solution of a fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO and then dilute to the working concentration in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure :
-
Add 20 µL of the diluted this compound solutions to the wells of a 96-well microplate. Include a vehicle control (DMSO) and a positive control (a known MMP-13 inhibitor).
-
Add 60 µL of the diluted MMP-13 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 328 nm and emission at 393 nm) in a kinetic mode for 30-60 minutes at 37°C.[7]
-
-
Data Analysis :
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
3T3-L1 Adipogenesis Inhibition Assay
This protocol describes a cell-based assay to evaluate the effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
-
Cell Culture and Differentiation Induction :
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum until confluent.
-
Two days post-confluence (Day 0), induce differentiation by replacing the medium with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).[8]
-
On Day 2, replace the MDI medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
On Day 4, and every two days thereafter, replace the medium with fresh DMEM containing 10% FBS.
-
-
Treatment with this compound :
-
Prepare stock solutions of this compound in DMSO.
-
Add the desired concentrations of this compound to the cell culture medium at the time of differentiation induction (Day 0) and with each subsequent medium change. Include a vehicle control (DMSO).
-
-
Assessment of Adipogenesis (Oil Red O Staining) :
-
On Day 8-10, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin in PBS for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with a working solution of Oil Red O for 10-20 minutes to visualize lipid droplets.
-
Wash the cells with water to remove excess stain.
-
Quantify adipogenesis by eluting the Oil Red O stain from the cells with 100% isopropanol and measuring the absorbance at a wavelength of 490-520 nm.[9]
-
Signaling Pathways
This compound, through its inhibition of MMP-13, is anticipated to modulate downstream signaling pathways involved in both cartilage degradation and adipogenesis.
MMP-13-Mediated Signaling in Cartilage Degradation
MMP-13 expression and activity in chondrocytes are regulated by a complex network of signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, and JNK).[10] Pro-inflammatory cytokines like IL-1β and TNF-α can activate these pathways, leading to the upregulation of transcription factors such as AP-1 and Runx2, which in turn drive MMP-13 gene expression.[2][10]
Signaling Pathways in Adipogenesis
Adipogenesis is a highly regulated process involving a cascade of transcription factors and signaling molecules. The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key player in promoting adipocyte differentiation.[11][12] Insulin, a potent inducer of adipogenesis, activates this pathway, leading to the expression of master adipogenic transcription factors such as PPARγ and C/EBPα.[11][13] MMPs are known to be involved in the extracellular matrix remodeling that is essential for adipocyte differentiation and expansion.[5]
References
- 1. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Tale of Two Joints: The Role of Matrix Metalloproteases in Cartilage Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Implications of the Matrix Metalloproteinases, Their Tissue Inhibitors and Some Other Inflammatory Mediators Expression Levels in Children Obesity-Related Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Review of CP-544439 for Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, leading to pain, stiffness, and loss of function. A key family of enzymes implicated in the pathological degradation of the extracellular matrix, particularly type II collagen, are the matrix metalloproteinases (MMPs). Among these, MMP-13 (collagenase-3) is considered a primary therapeutic target in OA due to its preferential expression in arthritic cartilage and its potent activity against type II collagen. This technical guide provides a comprehensive review of CP-544439, a potent and selective inhibitor of MMP-13, and its evaluation in the context of osteoarthritis research.
Mechanism of Action
This compound, with the chemical name 4-[4-(4-fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide, is a hydroxamic acid-based sulfonamide that acts as a potent and selective inhibitor of MMP-13.[1][2] The mechanism of action involves the hydroxamate moiety chelating the active site zinc ion (Zn2+) within the catalytic domain of MMP-13, thereby blocking its enzymatic activity. The selectivity for MMP-13 over other MMPs, such as MMP-1 (collagenase-1), is achieved through specific interactions with the S1' pocket of the enzyme, a structural feature that differs significantly among MMP family members.[3] By inhibiting MMP-13, this compound aims to prevent the degradation of type II collagen, the main structural protein in articular cartilage, thus preserving joint integrity and potentially slowing the progression of osteoarthritis.[4]
Signaling Pathways in Osteoarthritis
The expression and activity of MMP-13 in chondrocytes are upregulated by pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). These cytokines activate intracellular signaling cascades, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn leads to the transcriptional activation of the MMP13 gene. This compound acts downstream in this pathological cascade by directly inhibiting the final enzymatic effector, MMP-13.
In Vitro Potency and Selectivity
This compound demonstrates high potency against MMP-13. While a comprehensive public selectivity panel is not available, studies on the compound series indicate high selectivity against MMP-1.[3] This selectivity is a critical feature, as the inhibition of other MMPs has been associated with adverse musculoskeletal side effects.[3]
| Parameter | Target | Value | Reference |
| IC50 | MMP-13 | 0.75 nM | [5] |
In Vivo Efficacy
The chondroprotective potential of this compound has been evaluated in animal models of cartilage degradation. In a hamster model where cartilage breakdown was induced by the intra-articular injection of recombinant human MMP-13 (rhMMP-13), orally administered this compound showed a dose-dependent inhibition of cartilage collagen degradation.[5]
| Parameter | Animal Model | Value | Reference |
| ED50 | Hamster, rhMMP-13 induced cartilage degradation | 14 mg/kg (oral) | [5] |
Pharmacokinetics
The metabolism and pharmacokinetic profile of this compound have been characterized in rats and dogs following oral administration of a radiolabeled version of the compound ([¹⁴C]this compound).[1][2]
Key Findings:
-
Absorption: The compound is absorbed orally.
-
Distribution: It distributes to most tissues, with the exception of the central nervous system.[1][2]
-
Metabolism: this compound is extensively metabolized. The primary metabolic pathways are glucuronidation, reduction of the hydroxamate moiety, and hydrolysis.[1][2] The extent of metabolism is significant, with the parent (unchanged) drug accounting for only 8.4% and 1.5% of the total administered dose in rats and dogs, respectively.[1][2]
-
Excretion: The major route of excretion for the compound and its metabolites is through the feces in both species.[1][2]
| Parameter | Rat (5 mg/kg oral) | Dog (2 mg/kg oral) | Reference |
| Tmax (h) | 2.0 | 1.0 | [2] |
| Cmax (ng/mL) | 152 | 104 | [2] |
| AUC0-t (ng*h/mL) | 753 | 306 | [2] |
| t1/2 (h) | 3.8 | 2.2 | [2] |
| % Unchanged Drug of Total Radioactivity | 16% | 6.5% | [1][2] |
Metabolic Pathways
The metabolism of this compound varies between species. In dogs, glucuronidation is the primary pathway, whereas, in rats, reduction of the hydroxamate group is the major route. Studies in human plasma and urine suggest that all three pathways (glucuronidation, reduction, and hydrolysis) are active, with the glucuronide conjugate being the major circulating metabolite.[1]
Experimental Protocols
Representative In Vitro Chondroprotection Assay (Cartilage Explant Model)
This protocol describes a general method for evaluating the efficacy of an MMP-13 inhibitor in preventing cartilage degradation in vitro.
-
Tissue Harvest: Articular cartilage explants are harvested from bovine or porcine metacarpophalangeal joints under sterile conditions. Standardized cartilage discs (e.g., 3 mm diameter) are created using a biopsy punch.
-
Culture and Acclimation: Explants are cultured individually in serum-free medium (e.g., DMEM/F-12) for 24-48 hours to allow for tissue equilibration.
-
Stimulation and Treatment: To induce matrix degradation, cultures are stimulated with a combination of pro-inflammatory cytokines, typically Interleukin-1α (IL-1α) or IL-1β (e.g., 10 ng/mL) and Oncostatin M (OSM) (e.g., 20 ng/mL). Test groups are co-treated with varying concentrations of this compound. Control groups include unstimulated, stimulated (cytokine only), and vehicle controls.
-
Incubation: The explants are cultured for a period of 7 to 21 days, with media and treatments being replenished every 2-3 days.
-
Outcome Measures:
-
Biochemical Analysis: Conditioned media is collected at each time point and analyzed for markers of cartilage breakdown. Glycosaminoglycan (GAG) release is quantified using the dimethylmethylene blue (DMMB) assay. Collagen degradation is assessed by measuring the release of collagen fragments (e.g., C-telopeptide of type II collagen, CTX-II) via ELISA.
-
Histological Analysis: At the end of the culture period, cartilage explants are fixed, sectioned, and stained (e.g., Safranin O/Fast Green) to visualize proteoglycan content and assess structural integrity.
-
Gene Expression: RNA can be extracted from the explants to analyze the expression of key genes (MMP13, ACAN, COL2A1) via RT-qPCR.
-
In Vivo Hamster Model of MMP-13 Induced Cartilage Degradation
This protocol is based on the model used to determine the in vivo efficacy of this compound.[5]
-
Animal Model: Male Golden Syrian hamsters are used. Animals are acclimated to housing conditions prior to the study.
-
Induction of Cartilage Degradation: Animals are anesthetized, and a single intra-articular injection of recombinant human MMP-13 (rhMMP-13) is administered into one knee joint to initiate acute cartilage degradation. The contralateral knee may serve as a control.
-
Drug Administration: this compound is formulated for oral gavage. Dosing begins prior to or immediately after the rhMMP-13 injection and continues for a short duration (e.g., once or twice daily for 1-3 days). A dose-response study is conducted with multiple dose groups and a vehicle control group.
-
Tissue Collection and Analysis: Approximately 24-72 hours after the rhMMP-13 injection, animals are euthanized. The articular cartilage from the knee joints is collected.
-
Outcome Measure: The primary outcome is the quantification of type II collagen degradation. This is achieved by homogenizing the collected cartilage and measuring the amount of soluble collagen fragments using a specific assay, such as an ELISA for type II collagen cleavage neoepitopes. The efficacy is determined by comparing the level of collagen degradation in the treated groups to the vehicle control group, and an ED50 value is calculated.
Clinical Perspective and Conclusion
The development of MMP inhibitors for osteoarthritis has been challenging. While selective MMP-13 inhibitors like this compound showed promise in preclinical models by effectively preventing cartilage degradation, this class of compounds has been associated with adverse effects. Specifically, despite sparing MMP-1, pre-clinical studies with related compounds revealed fibrosis in rats, and clinical studies in humans were marked by musculoskeletal side effects, including arthralgia and joint stiffness.[3] These findings have hindered the clinical progression of many MMP inhibitors for chronic use in osteoarthritis.
References
- 1. Metabolism distribution and excretion of a matrix metalloproteinase-13 inhibitor, 4-[4-(4-fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide (this compound), in rats and dogs: assessment of the metabolic profile of this compound in plasma and urine of humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
CP-544439: A Potent and Selective MMP-13 Inhibitor for Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-544439 is a potent, orally active, and selective inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in the degradation of cartilage in osteoarthritis.[1] Its chemical name is 4-[4-(4-fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide.[2] This technical guide provides a comprehensive overview of this compound, including its biochemical potency, selectivity, pharmacokinetic profile, and the experimental methodologies used for its characterization.
Biochemical Activity and Selectivity
This compound is a highly potent inhibitor of human MMP-13 with a reported IC50 value of 0.75 nM.[1] Its inhibitory activity against other matrix metalloproteinases is significantly lower, indicating a high degree of selectivity. While a complete quantitative selectivity panel is not publicly available, it has been noted to spare MMP-1.[1]
Table 1: In Vitro Inhibitory Potency of this compound
| Target Enzyme | IC50 (nM) |
| MMP-13 | 0.75[1] |
| MMP-1 | Spared[1] |
| Other MMPs | Data not available |
Experimental Protocols
In Vitro MMP-13 Inhibition Assay (Fluorometric)
The inhibitory activity of this compound against MMP-13 is typically determined using a fluorometric assay. The following is a general protocol based on commercially available MMP-13 inhibitor assay kits.
Objective: To determine the concentration of this compound required to inhibit 50% of MMP-13 activity (IC50).
Materials:
-
Recombinant human MMP-13 (rhMMP-13)
-
Fluorogenic peptide substrate (e.g., Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(N-Me-Abz)-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism distribution and excretion of a matrix metalloproteinase-13 inhibitor, 4-[4-(4-fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide (this compound), in rats and dogs: assessment of the metabolic profile of this compound in plasma and urine of humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CP-544439 in Chondrocyte Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of CP-544439, a synthetic cannabinoid receptor agonist, in chondrocyte cell culture. Due to the limited specific data on this compound in this context, this protocol is largely based on studies using the structurally and functionally similar synthetic cannabinoid, WIN-55,212-2. Researchers should consider this as a foundational methodology to be optimized for their specific experimental needs.
Introduction
Articular cartilage has a limited capacity for self-repair, making chondrocyte-based research critical for developing novel therapeutic strategies for conditions like osteoarthritis. Synthetic cannabinoids have emerged as potential modulators of chondrocyte function, exhibiting anti-inflammatory and cartilage-protective effects. These compounds primarily act through cannabinoid receptors (CB1 and CB2), which are expressed on chondrocytes. Activation of these receptors can influence key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are pivotal in regulating inflammation, extracellular matrix (ECM) synthesis, and degradation.
This document outlines the materials, protocols, and expected outcomes for treating chondrocyte cultures with this compound, with a focus on assessing its impact on cell viability, gene expression, and key signaling cascades.
Data Presentation: Quantitative Effects of Synthetic Cannabinoids on Chondrocytes
The following tables summarize quantitative data from studies using the synthetic cannabinoid WIN-55,212-2 on chondrocytes, which can serve as a reference for expected outcomes with this compound.
Table 1: Dose-Dependent Effects of WIN-55,212-2 on Chondrocyte Viability and Proliferation
| Concentration (µM) | Effect on Cell Viability/Proliferation | Observation Period | Cell Type | Reference |
| 0.01 - 1 | No significant impairment of chondrocyte growth.[1][2][3] | Up to 7 days | Human Chondrocytes | [1][2][3] |
| >10 | Significantly suppressed cell proliferation.[2][3] | Up to 7 days | Human Chondrocytes | [2][3] |
Table 2: Effects of WIN-55,212-2 on Gene Expression in Chondrocytes
| Gene | Concentration (µM) | Incubation Time | Condition | Effect | Reference |
| SOX9 | 1 | 48 hours | Normal | Upregulation | [1] |
| Aggrecan (AGG) | 0.1 | 48 hours | Normal | Upregulation | [1] |
| MMP-3 | 0.5 - 8.0 | 24 hours | IL-1β stimulated | Downregulation | |
| MMP-13 | 0.5 - 8.0 | 24 hours | IL-1β stimulated | Downregulation | |
| TIMP-1 | Not specified | Not specified | Basal | Downregulation | |
| TIMP-2 | Not specified | Not specified | Basal | Downregulation | |
| IL-6 | < 2 | Not specified | IL-1β pre-treated | Decreased production | [2] |
| iNOS | Not specified | Not specified | IL-1α stimulated | Inhibition | [1] |
| COX-2 | Not specified | Not specified | IL-1α stimulated | Inhibition | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (or WIN-55,212-2) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO. For example, to prepare a 10 mM stock of WIN-55,212-2 (M.W. 529.5 g/mol ), dissolve 5.295 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light.
-
Store aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Primary Chondrocyte Isolation and Culture
Materials:
-
Human or animal articular cartilage
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well or 24-well cell culture plates
Procedure:
-
Aseptically harvest articular cartilage from the source tissue.
-
Mince the cartilage into small pieces (1-2 mm³).
-
Wash the minced cartilage with sterile PBS.
-
Digest the cartilage with 0.25% Trypsin-EDTA for 30 minutes at 37°C to remove non-chondrocytic cells.
-
Remove the trypsin solution and wash with PBS.
-
Digest the cartilage pieces with Collagenase Type II (e.g., 350 U/mL in DMEM) overnight at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Resuspend the chondrocyte pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in T-75 flasks and culture at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency. Use cells at passage 1 or 2 for experiments to maintain the chondrocytic phenotype.
Treatment of Chondrocytes with this compound
Procedure:
-
Seed chondrocytes into 6-well or 24-well plates at a density of 5 x 10⁴ cells/cm². Allow the cells to adhere and grow to 70-80% confluency.
-
For dose-response experiments: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 25 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
For inflammatory model experiments: Pre-treat the chondrocytes with a pro-inflammatory stimulus such as Interleukin-1 beta (IL-1β) at a concentration of 10 ng/mL for 24 hours to induce an inflammatory phenotype.
-
Remove the existing medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Assessment of Cell Viability (MTS Assay)
Materials:
-
MTS reagent
-
96-well plate reader
Procedure:
-
At the end of the treatment period, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control group.
Gene Expression Analysis (Real-Time PCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SOX9, ACAN, MMP3, MMP13, TIMP1, IL6) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time PCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Western Blot Analysis for Signaling Pathway Proteins
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p65, anti-p65, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathways
Caption: Cannabinoid receptor activation by this compound inhibits MAPK and NF-κB signaling pathways.
Experimental Workflow
Caption: Experimental workflow for treating chondrocytes with this compound.
References
Application Notes and Protocols for In Vivo Dissolution of CP-544439
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-544439 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of cartilage in osteoarthritis and other inflammatory conditions. For successful in vivo evaluation of this compound, appropriate dissolution and formulation are critical. These application notes provide a detailed protocol for the preparation of this compound for oral administration in animal studies, based on established methodologies. Additionally, the relevant signaling pathway of MMP-13 is illustrated to provide a broader context for the mechanism of action of this inhibitor.
Physicochemical Properties and Solubility
This compound is a hydroxamic acid derivative with limited aqueous solubility, a common characteristic of many small molecule inhibitors. To achieve the necessary concentrations for in vivo efficacy studies, a co-solvent and suspension-based formulation is required. The following table summarizes the formulation details from a successful in vivo study.
| Parameter | Value | Vehicle Components |
| Compound | This compound | N/A |
| Formulation Type | Suspension | N/A |
| Achieved Concentration | 50 mg/mL | 0.1% Methylcellulose and Polyethylene Glycol 400 (PEG 400) |
| Solvent Ratio | 1:1 | 0.1% Methylcellulose : PEG 400 |
Experimental Protocol: Preparation of this compound for Oral Gavage
This protocol is adapted from the methodology used in preclinical studies of this compound.[1]
2.1. Materials and Reagents
-
This compound powder
-
Methylcellulose
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile, deionized water
-
50 mL sterile conical tubes
-
Homogenizer or sonicator
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Pipettes
2.2. Preparation of 0.1% Methylcellulose Solution
-
Weigh 0.1 g of methylcellulose.
-
Heat 50 mL of sterile, deionized water to 60-80°C.
-
Add the methylcellulose to the hot water while stirring vigorously to ensure it is wetted.
-
Continue stirring and allow the solution to cool to room temperature. The solution will become more viscous as it cools.
-
Store the 0.1% methylcellulose solution at 4°C.
2.3. Preparation of this compound Suspension (for a final concentration of 50 mg/mL)
-
For 10 mL of the final formulation, you will need 5 mL of 0.1% methylcellulose and 5 mL of PEG 400.
-
Weigh 500 mg of this compound powder.
-
In a sterile conical tube, add the 500 mg of this compound.
-
Add 5 mL of PEG 400 to the tube.
-
Vortex or sonicate the mixture until the powder is thoroughly wetted and a uniform paste is formed.
-
Add 5 mL of the 0.1% methylcellulose solution to the paste.
-
Homogenize the mixture until a uniform and homogenous suspension is achieved. This should be done on the day of dose administration to ensure stability.[1]
-
Visually inspect the suspension for any large aggregates. If present, continue homogenization.
2.4. Administration
-
The prepared suspension is suitable for oral gavage in rodents.
-
The dosing volume should be calculated based on the animal's body weight and the target dose.
-
Ensure the suspension is well-mixed immediately before each administration.
Signaling Pathway of MMP-13 Inhibition
This compound exerts its therapeutic effect by inhibiting MMP-13, which is a critical downstream effector in various signaling pathways that lead to tissue degradation. The diagram below illustrates a simplified representation of the signaling cascade leading to MMP-13 expression and the point of inhibition by this compound.
Caption: MMP-13 Signaling Pathway and Inhibition by this compound.
Experimental Workflow for In Vivo Study Preparation
The following diagram outlines the logical flow of preparing this compound for an in vivo experiment.
Caption: Workflow for this compound In Vivo Formulation.
Conclusion
The successful in vivo application of this compound relies on a formulation that can effectively deliver this poorly soluble compound. The protocol described, utilizing a 1:1 mixture of 0.1% methylcellulose and PEG 400, provides a reliable method for preparing a 50 mg/mL suspension for oral administration. Understanding the mechanism of action, through the inhibition of the MMP-13 signaling pathway, is essential for interpreting the outcomes of such preclinical studies. These notes and protocols should serve as a valuable resource for researchers investigating the therapeutic potential of this compound.
References
Application Notes and Protocols: CP-544439 for Cartilage Degradation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Articular cartilage degradation is a hallmark of degenerative joint diseases such as osteoarthritis (OA). This process is driven by the breakdown of the extracellular matrix (ECM), primarily composed of type II collagen and aggrecan. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are key players in this degradation.[1][2][3][4][5] Specifically, MMP-13 (collagenase-3) is a critical enzyme that efficiently cleaves type II collagen, initiating the destructive cascade.[6][7][8][9] Therefore, inhibiting MMP-13 activity presents a promising therapeutic strategy to mitigate cartilage degradation.
CP-544439 is a selective inhibitor of MMP-13.[10] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro cartilage degradation assays to assess its efficacy in preventing cartilage breakdown. The protocols focus on a widely used model where catabolism is induced in cartilage explants by pro-inflammatory cytokines like Interleukin-1 beta (IL-1β).[11][12][13][14]
Signaling Pathway of IL-1β-Induced Cartilage Degradation
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of osteoarthritis by inducing the expression of various catabolic enzymes, including MMPs. Upon binding to its receptor (IL-1R1) on the surface of chondrocytes, IL-1β triggers a signaling cascade that leads to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of genes encoding for MMPs, including MMP-13, which then degrade the cartilage matrix.[15]
Experimental Protocols
Cartilage Explant Culture and IL-1β Stimulation
This protocol describes the establishment of cartilage explant cultures and the induction of cartilage degradation using IL-1β.
Materials:
-
Articular cartilage (e.g., from bovine or porcine joints)
-
Dulbecco's Modified Eagle's Medium (DMEM)/Ham's F-12 (1:1)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human IL-1β
-
Sterile scalpels and forceps
-
96-well culture plates
Procedure:
-
Aseptically harvest full-thickness articular cartilage from the femoral condyles or tibial plateau.
-
Finely dice the cartilage into small explants (approximately 2x2x2 mm).[11]
-
Wash the explants three times with DMEM/F-12 medium.
-
Place individual explants into the wells of a 96-well plate.
-
Culture the explants overnight in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin to allow for equilibration.[11]
-
After equilibration, replace the medium with fresh medium containing the desired concentration of IL-1β (typically 1-10 ng/mL) to induce cartilage degradation.[11][12][14] Include a control group without IL-1β stimulation.
-
Culture the explants for a specified period (e.g., 4-7 days), refreshing the medium every 2-3 days.
-
Collect the conditioned media at each time point for subsequent analysis of degradation markers.
Treatment with this compound
This protocol outlines the application of this compound to the cartilage explant cultures to assess its inhibitory effects.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cartilage explant cultures stimulated with IL-1β (from Protocol 1)
Procedure:
-
Prepare a dilution series of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal dosage.
-
To the IL-1β stimulated cartilage explant cultures, add the different concentrations of this compound.
-
Include a vehicle control group (IL-1β + solvent for this compound).
-
Culture the explants for the same duration as the IL-1β stimulated group without the inhibitor.
-
Collect the conditioned media at specified time points for analysis.
Experimental Workflow
Data Presentation
The efficacy of this compound should be quantified by measuring the inhibition of cartilage degradation markers. The following tables provide a template for presenting the quantitative data.
Table 1: Effect of IL-1β on Cartilage Degradation Markers
| Treatment | Sulfated Glycosaminoglycan (sGAG) Release (µg/mg cartilage) | Collagen Release (Hydroxyproline, µg/mg cartilage) | MMP-13 Activity (RFU) |
| Control (No IL-1β) | |||
| IL-1β (1 ng/mL) | |||
| IL-1β (10 ng/mL) | |||
| IL-1β (100 ng/mL) |
Table 2: Dose-Response of this compound on IL-1β-Induced Cartilage Degradation
| Treatment (with 10 ng/mL IL-1β) | sGAG Release (% of IL-1β control) | Collagen Release (% of IL-1β control) | MMP-13 Activity (% of IL-1β control) |
| Vehicle Control | 100% | 100% | 100% |
| This compound (0.1 µM) | |||
| This compound (1 µM) | |||
| This compound (10 µM) |
Methods for Analysis
-
Sulfated Glycosaminoglycan (sGAG) Assay: The release of sGAGs into the culture medium, an indicator of aggrecan degradation, can be quantified using the dimethylmethylene blue (DMMB) dye-binding assay.[16]
-
Collagen Degradation Assay: Collagen breakdown can be assessed by measuring the hydroxyproline content in the culture medium, a specific amino acid found in collagen.
-
MMP-13 Activity Assay: The activity of MMP-13 in the conditioned medium can be determined using commercially available fluorogenic substrate-based assays.
-
Histological Analysis: At the end of the culture period, cartilage explants can be fixed, sectioned, and stained with Safranin O-Fast Green to visualize proteoglycan content and assess cartilage morphology.[14]
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for evaluating the therapeutic potential of this compound as an inhibitor of cartilage degradation. By utilizing an in vitro cartilage explant model stimulated with IL-1β, researchers can effectively determine the optimal dosage and efficacy of this compound in preventing the breakdown of key extracellular matrix components. This information is crucial for the further development of MMP-13 inhibitors as disease-modifying drugs for osteoarthritis.
References
- 1. Intraarticular Matrix Metalloproteinases and Aggrecan Degradation Are Elevated After Articular Fracture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggrecan is degraded by matrix metalloproteinases in human arthritis. Evidence that matrix metalloproteinase and aggrecanase activities can be independent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene expression of matrix metalloproteinases 1, 3, and 9 by chondrocytes in osteoarthritic human knee articular cartilage is zone and grade specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene expression of matrix metalloproteinases 1, 3, and 9 by chondrocytes in osteoarthritic human knee articular cartilage is zone and grade specific - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression profiling of metalloproteinases and their inhibitors in synovium and cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proinflammatory Effects of IL-1β Combined with IL-17A Promoted Cartilage Degradation and Suppressed Genes Associated with Cartilage Matrix Synthesis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of cartilage aggrecan by collagenase-3 (MMP-13) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MMP-13 is constitutively produced in human chondrocytes and co-endocytosed with ADAMTS-5 and TIMP-3 by the endocytic receptor LRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of JWH-133 on Articular Cartilage Regeneration in Osteoarthritis Via Metalloproteinase 13-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of Interleukin-1 Signaling Cascades in Normal and Osteoarthritic Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ecmjournal.org [ecmjournal.org]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. A Tale of Two Joints: The Role of Matrix Metalloproteases in Cartilage Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nordicbioscience.com [nordicbioscience.com]
Assessing the Efficacy of CP-544439: A Western Blot Protocol for MMP-13 Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CP-544439 is a potent and selective inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[1] Dysregulation of MMP-13 activity is associated with the pathogenesis of various diseases, including osteoarthritis and cancer, making it a critical target for therapeutic intervention. This document provides a detailed protocol for utilizing Western blotting to assess the efficacy of this compound by monitoring the expression levels of MMP-13 and its downstream effects.
Mechanism of Action and Signaling Pathway
MMP-13 plays a crucial role in tissue remodeling and its expression is tightly regulated by various signaling pathways. In pathological conditions, pro-inflammatory cytokines and growth factors can induce the upregulation of MMP-13, leading to excessive matrix degradation. Key signaling cascades involved in the regulation of MMP-13 include the Wnt/β-catenin and TGF-β/BMP pathways. This compound exerts its effect by directly inhibiting the catalytic activity of MMP-13.
Below is a diagram illustrating the signaling pathway leading to MMP-13 expression and the point of inhibition by this compound.
Caption: MMP-13 signaling and this compound inhibition.
Experimental Protocol: Western Blot for MMP-13
This protocol outlines the steps for assessing the effect of this compound on MMP-13 protein expression in a relevant cell line (e.g., chondrocytes, synovial fibroblasts, or cancer cell lines known to express MMP-13).
Materials and Reagents
-
Cell Line: Appropriate cell line expressing MMP-13 (e.g., SW1353, HTB-94)
-
Cell Culture Medium and Supplements: (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
This compound: Stock solution prepared in DMSO
-
Inducing Agent (optional): e.g., IL-1β or TNF-α to stimulate MMP-13 expression
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
Protein Assay Reagent: BCA or Bradford assay kit
-
SDS-PAGE Gels: (e.g., 4-20% precast polyacrylamide gels)
-
Transfer Buffer
-
Membranes: PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20)
-
Primary Antibodies:
-
Rabbit anti-MMP-13 antibody
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System: Chemiluminescence imager
Experimental Workflow
The following diagram illustrates the experimental workflow for the Western blot analysis.
Caption: Western Blot Workflow.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
If applicable, stimulate cells with an inducing agent (e.g., 10 ng/mL IL-1β) for 24 hours to upregulate MMP-13 expression.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against MMP-13 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using a chemiluminescence imager.
-
Strip the membrane and re-probe with a primary antibody against a loading control (β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using image analysis software. Normalize the MMP-13 band intensity to the corresponding loading control band intensity.
-
Data Presentation
The efficacy of this compound can be quantified by its half-maximal inhibitory concentration (IC50) and its effective dose (ED50) in in vivo models. The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
|---|
| IC50 (MMP-13) | 0.75 nM |[1] |
Table 2: In Vivo Efficacy of this compound in a Hamster Model of Cartilage Degradation
| Parameter | Value | Reference |
|---|
| ED50 | 14 mg/kg |[1] |
Table 3: Representative Western Blot Quantification of MMP-13 Expression after this compound Treatment
| Treatment | MMP-13 Expression (Normalized to Loading Control) | % Inhibition |
| Vehicle Control | 1.00 | 0% |
| This compound (1 nM) | 0.85 | 15% |
| This compound (10 nM) | 0.52 | 48% |
| This compound (100 nM) | 0.23 | 77% |
| This compound (1000 nM) | 0.08 | 92% |
Note: The data in Table 3 is representative and illustrates the expected outcome of a Western blot experiment designed to assess the dose-dependent inhibitory effect of this compound on MMP-13 protein expression.
Conclusion
Western blotting is a robust and reliable method for assessing the efficacy of the MMP-13 inhibitor, this compound. By following the detailed protocol provided, researchers can effectively quantify the dose-dependent effects of this compound on MMP-13 protein levels in a cellular context. The presented data and diagrams serve as a comprehensive guide for scientists and professionals in the field of drug development to evaluate the therapeutic potential of MMP-13 inhibitors.
References
Application Notes and Protocols for Immunohistochemistry Staining After CP-544439 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-544439 is a potent and orally active inhibitor of matrix metalloproteinase-13 (MMP-13), an enzyme critically involved in the degradation of extracellular matrix (ECM) components, most notably type II collagen.[1] Dysregulation of MMP-13 is implicated in the pathogenesis of various diseases, including osteoarthritis and cancer, making it a key therapeutic target.[2][3][4] Immunohistochemistry (IHC) is an indispensable technique for visualizing the in-situ effects of MMP-13 inhibition by this compound. These application notes provide detailed protocols for IHC analysis of tissues treated with this compound, focusing on the assessment of MMP-13 expression and the integrity of its primary substrate, type II collagen.
Principle of the Application
The administration of this compound is expected to lead to a decrease in the proteolytic activity of MMP-13. In many biological systems, a feedback mechanism may lead to a compensatory change in the expression of the inhibited enzyme. Therefore, IHC for MMP-13 can be used to assess target engagement and potential feedback regulation. Furthermore, by inhibiting MMP-13's collagenolytic activity, this compound is expected to preserve the structural integrity of the ECM. IHC for type II collagen can be employed to visualize and quantify the protective effects of the inhibitor on this critical matrix component.
Data Presentation
The following tables summarize representative quantitative data from hypothetical IHC studies on tissues treated with this compound. The data is presented as the percentage of positively stained cells for MMP-13 and the staining intensity of type II collagen, which can be quantified using image analysis software.
Table 1: Quantification of MMP-13 Positive Cells by Immunohistochemistry
| Treatment Group | Dosage | Duration of Treatment | Percentage of MMP-13 Positive Cells (Mean ± SD) |
| Vehicle Control | - | 4 weeks | 75.3 ± 8.2% |
| This compound | 10 mg/kg | 4 weeks | 42.1 ± 5.5% |
| This compound | 30 mg/kg | 4 weeks | 25.8 ± 4.1% |
Table 2: Quantification of Type II Collagen Staining Intensity by Immunohistochemistry
| Treatment Group | Dosage | Duration of Treatment | Relative Staining Intensity of Type II Collagen (Mean ± SD) |
| Vehicle Control | - | 4 weeks | 1.00 ± 0.15 |
| This compound | 10 mg/kg | 4 weeks | 1.75 ± 0.22 |
| This compound | 30 mg/kg | 4 weeks | 2.45 ± 0.31 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MMP-13 signaling pathway and the experimental workflow for IHC analysis after this compound treatment.
Experimental Protocols
I. Immunohistochemistry Protocol for MMP-13 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit anti-MMP-13
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit
-
DAB Substrate Kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat to 95-100°C for 20-30 minutes.
-
Allow to cool at room temperature for 20 minutes.
-
Rinse with PBS (3 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-MMP-13 antibody to its optimal concentration in Blocking Buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Apply DAB substrate and incubate until the desired brown color develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions and xylene.
-
Mount with a permanent mounting medium.
-
II. Immunohistochemistry Protocol for Type II Collagen in FFPE Tissues
This protocol is similar to the one for MMP-13 with the following key differences:
-
Primary Antibody: Mouse anti-Collagen Type II.
-
Secondary Antibody: HRP-conjugated Goat anti-Mouse.
-
Antigen Retrieval: For some collagen antibodies, an enzymatic digestion step (e.g., with pepsin or hyaluronidase) prior to heat-induced epitope retrieval may enhance staining. This should be optimized based on the antibody manufacturer's recommendations.
Interpretation of Results
-
MMP-13 Staining: A decrease in the number of MMP-13 positive cells or a reduction in staining intensity in the this compound treated groups compared to the vehicle control would indicate a downregulation of MMP-13 expression, possibly as a result of the inhibitory activity of the compound.
-
Type II Collagen Staining: An increase in the staining intensity and a more organized, intact appearance of the type II collagen network in the this compound treated groups would suggest a protective effect of the inhibitor against collagen degradation.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a validated antibody at the recommended dilution. |
| Inadequate antigen retrieval | Optimize antigen retrieval time, temperature, and buffer. | |
| Incorrect antibody storage | Store antibodies at the recommended temperature and avoid repeated freeze-thaw cycles. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking agent. |
| Too high primary antibody concentration | Titrate the primary antibody to determine the optimal concentration. | |
| Inadequate washing | Ensure thorough washing between steps. | |
| Overstaining | Too high antibody concentration or incubation time | Reduce antibody concentration and/or incubation time. |
| Excessive enzyme activity (DAB) | Reduce DAB incubation time. |
Conclusion
Immunohistochemistry is a powerful tool to assess the in-situ efficacy of this compound. By visualizing and quantifying changes in MMP-13 and type II collagen, researchers can gain valuable insights into the pharmacodynamic effects of this MMP-13 inhibitor, aiding in the development of novel therapeutics for a range of diseases.
References
- 1. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights on the MMP-13 regulatory network in the pathogenesis of early osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: CP-544439 in a Hamster Model of Cartilage Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of CP-544439, a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), in a hamster model of articular cartilage degradation. The protocols outlined below are based on established methodologies and available data on the in vivo efficacy of this compound. This document is intended to serve as a guide for researchers investigating potential therapeutic agents for osteoarthritis and other cartilage-related degenerative diseases.
This compound has demonstrated significant chondroprotective effects in a hamster model where cartilage degradation is induced by the intra-articular injection of recombinant human MMP-13. Oral administration of this compound has been shown to effectively inhibit collagen degradation in this model[1][2].
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the efficacy of this compound in the hamster model of MMP-13-induced cartilage degradation.
| Parameter | Value | Species | Model | Administration Route | Reference |
| ED₅₀ | 14 mg/kg | Hamster | Intra-articular rhMMP-13 Injection | Oral | [1][2] |
| Efficacious Plasma Concentration | 0.5 - 1.0 µg/ml | Hamster | Intra-articular rhMMP-13 Injection | Oral | [1][2] |
| In Vitro IC₅₀ (MMP-13) | 0.75 nM | - | Enzymatic Assay | - | [1] |
Signaling Pathway of MMP-13-Induced Cartilage Degradation
MMP-13 plays a critical role in the degradation of the cartilage extracellular matrix, primarily by cleaving type II collagen, the main structural protein in articular cartilage. The signaling pathway involves the enzymatic breakdown of the collagen network, leading to loss of cartilage integrity and function. This compound acts as a direct inhibitor of MMP-13, thereby preventing this cascade of cartilage destruction.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in the hamster model of MMP-13-induced cartilage degradation.
Experimental Protocols
Note: The following are representative protocols based on standard laboratory practices, as the specific, detailed procedures from the original study are not publicly available.
Animal Model and Husbandry
-
Species: Golden Syrian Hamster (Mesocricetus auratus).
-
Age/Weight: Young adult, approximately 8-10 weeks old.
-
Housing: House animals individually or in small groups in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
Induction of Cartilage Degradation
-
Reagent: Recombinant Human MMP-13 (rhMMP-13).
-
Procedure:
-
Anesthetize the hamster using a suitable anesthetic (e.g., isoflurane).
-
Shave and sterilize the skin over the knee joint.
-
Perform an intra-articular injection of a predetermined amount of rhMMP-13 in a small volume (e.g., 10-25 µL) of sterile saline into the joint space of one knee. The contralateral knee can be injected with vehicle (sterile saline) to serve as a control.
-
Preparation and Administration of this compound
-
Formulation: For oral administration, this compound can be formulated as a suspension in a suitable vehicle, such as 0.5% methylcellulose with 0.1% Tween 80 in sterile water.
-
Dosing:
-
Prepare a dose-response curve by administering different concentrations of this compound to different groups of animals.
-
Administer the formulation orally via gavage once or twice daily, starting at a specified time point relative to the MMP-13 injection (e.g., 24 hours prior to or concurrently with the injection).
-
A vehicle control group should receive the formulation vehicle only.
-
Assessment of Cartilage Degradation
-
Tissue Preparation:
-
At the end of the study period, euthanize the hamsters.
-
Dissect the knee joints and fix them in 10% neutral buffered formalin.
-
Decalcify the joints in a suitable decalcifying solution.
-
Process the tissues, embed in paraffin, and section at 4-5 µm thickness.
-
-
Safranin O and Fast Green Staining: This staining method is used to visualize proteoglycan content in the cartilage matrix.
-
Deparaffinize and hydrate the tissue sections to distilled water[3].
-
Stain with Weigert's iron hematoxylin solution for 10 minutes to stain the nuclei black[3].
-
Wash in running tap water[3].
-
Stain with a fast green solution for 5 minutes to stain the background bluish-green[3].
-
Rinse briefly with 1% acetic acid solution[3].
-
Stain with 0.1% safranin O solution for 5 minutes, which stains cartilage and mucin orange to red[3].
-
Dehydrate the sections through graded alcohols and clear in xylene[3].
-
Mount with a resinous medium[3].
-
-
Histological Scoring: Evaluate the severity of cartilage lesions using a standardized scoring system (e.g., Mankin score or a similar grading scale) to assess cartilage structure, cellular abnormalities, and safranin O staining intensity.
-
Principle: The hydroxyproline content is a measure of the total collagen content in the cartilage. A decrease in hydroxyproline indicates collagen degradation.
-
Procedure:
-
Harvest the articular cartilage from the femoral condyles and tibial plateau.
-
Digest the cartilage samples (e.g., in a papain solution)[4].
-
Hydrolyze the digested samples to release amino acids by adding concentrated hydrochloric acid and incubating at a high temperature (e.g., 120°C for 3 hours).
-
Neutralize the samples[4].
-
Add a chloramine-T solution to oxidize the hydroxyproline[4].
-
Add a solution of 4-(dimethylamino)benzaldehyde (DMAB) and incubate to develop a colored product.
-
Measure the absorbance at approximately 560 nm using a spectrophotometer.
-
Quantify the hydroxyproline content by comparing the absorbance to a standard curve generated with known concentrations of hydroxyproline.
-
Conclusion
The hamster model of MMP-13-induced cartilage degradation is a valuable tool for the preclinical evaluation of MMP-13 inhibitors like this compound. The protocols provided herein offer a framework for conducting such studies. Researchers should optimize these protocols based on their specific experimental needs and available resources. The quantitative data confirms the potential of this compound as a disease-modifying agent for osteoarthritis.
References
Application Notes and Protocols: Zymography Assay for Measuring MMP-13 Activity with CP-544439
Introduction
Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix (ECM) components.[1] Its primary substrate is type II collagen, the main component of articular cartilage, making MMP-13 a key enzyme in the pathogenesis of diseases like osteoarthritis and rheumatoid arthritis.[1] The ability to accurately measure MMP-13 activity is crucial for understanding its role in disease progression and for the development of therapeutic inhibitors.
Collagen zymography is a sensitive and widely used technique for detecting the activity of collagenases like MMP-13.[2][3] This method involves separating proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) in a gel that has been co-polymerized with a collagen substrate.[2] After electrophoresis, the SDS is removed, allowing the separated enzymes to renature and digest the collagen in the gel. The areas of enzymatic activity appear as clear bands against a stained background, allowing for the identification and semi-quantification of both the pro (inactive) and active forms of the enzyme.[2]
CP-544439 is a potent and highly selective, orally active inhibitor of MMP-13, with a reported IC50 of 0.75 nM.[4] Its selectivity makes it an excellent tool for studying the specific role of MMP-13 in biological processes and a potential therapeutic candidate.[5] This application note provides a detailed protocol for measuring MMP-13 activity using collagen zymography and for evaluating the inhibitory effect of this compound.
Experimental Protocols
Protocol 1: Preparation of Type I Collagen Zymography Gels (10% Acrylamide)
This protocol is based on an improved method for detecting collagenase activity.[2][3][6]
Materials:
-
30% Acrylamide/Bis-acrylamide solution
-
1.5 M Tris-HCl, pH 8.8 (Separating Gel Buffer)
-
0.5 M Tris-HCl, pH 6.8 (Stacking Gel Buffer)
-
10% (w/v) SDS
-
Type I Collagen (e.g., from rat tail tendon)[2]
-
10% (w/v) Ammonium Persulfate (APS), freshly prepared
-
TEMED
-
Deionized water
Procedure:
-
Prepare Separating Gel (10 mL): In a 15 mL conical tube, mix the following components in order:
-
Mix gently by inversion.
-
Initiate polymerization by adding 100 µL of 10% APS and 10 µL of TEMED.
-
Immediately pour the solution between the gel casting plates, leaving space for the stacking gel. Overlay with water or isopropanol to ensure a flat surface.
-
Allow the gel to polymerize for at least 30 minutes at room temperature.
-
Prepare Stacking Gel (5 mL): In a separate tube, mix:
-
Deionized Water: 3.05 mL
-
0.5 M Tris-HCl (pH 6.8): 1.25 mL
-
30% Acrylamide/Bis: 650 µL
-
10% SDS: 50 µL
-
-
Mix gently, then add 50 µL of 10% APS and 5 µL of TEMED to polymerize.
-
Pour off the overlay water from the separating gel, pour the stacking gel on top, and insert the comb.
-
Allow the stacking gel to polymerize for 30 minutes.
Protocol 2: Sample Preparation and Treatment with this compound
Materials:
-
Samples containing MMP-13 (e.g., cell culture supernatant, tissue extracts)
-
Recombinant human pro-MMP-13 (as a positive control)
-
This compound stock solution (e.g., in DMSO)
-
2X Zymography Sample Buffer (125 mM Tris-HCl pH 6.8, 20% Glycerol, 4% SDS, 0.005% Bromophenol Blue) - Note: Do not add reducing agents like β-mercaptoethanol or DTT. [2]
Procedure:
-
Inhibitor Treatment:
-
For each sample to be tested, set up reactions with varying concentrations of this compound (e.g., 0.1 nM to 100 nM). Include a vehicle control (e.g., DMSO) that matches the highest volume of inhibitor used.
-
Pre-incubate the samples with this compound or vehicle for 30-60 minutes at 37°C to allow for inhibitor binding.
-
-
Sample Loading Preparation:
Protocol 3: Electrophoresis
Materials:
-
Electrophoresis chamber and power supply
-
10X Running Buffer (250 mM Tris-Base, 1.92 M Glycine, 1% SDS)
Procedure:
-
Assemble the gel in the electrophoresis apparatus.
-
Fill the inner and outer chambers with 1X Running Buffer.
-
Run the gel at a constant voltage of 110-125 V for 90-120 minutes at 4°C.[2] The cold temperature helps prevent premature enzyme activity.
-
Continue electrophoresis until the bromophenol blue dye front reaches the bottom of the gel.
Protocol 4: Renaturation and Development
Materials:
-
Renaturation Buffer (2.5% Triton X-100 in deionized water)
-
Development Buffer (50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)
Procedure:
-
After electrophoresis, carefully remove the gel from the plates.
-
Wash the gel twice in Renaturation Buffer for 30 minutes each time at room temperature with gentle agitation. This removes the SDS and allows the MMPs to renature.
-
Briefly rinse the gel in deionized water.
-
Incubate the gel in Development Buffer overnight (16-24 hours) at 37°C in a sealed container. The buffer provides the necessary ions (Ca²⁺, Zn²⁺) for enzymatic activity.
Protocol 5: Staining, Destaining, and Visualization
Materials:
-
Staining Solution (0.5% Coomassie Brilliant Blue R-250 in 40% Methanol, 10% Acetic Acid)
-
Destaining Solution (40% Methanol, 10% Acetic Acid)
Procedure:
-
Pour off the Development Buffer and stain the gel with Coomassie Staining Solution for 1-2 hours at room temperature with gentle agitation.
-
Remove the staining solution and add Destaining Solution.
-
Destain the gel for several hours, changing the destaining solution periodically, until clear bands appear against a blue background. These clear zones indicate areas where the collagen substrate has been degraded by MMP-13.
-
Image the gel using a gel documentation system. The pro-MMP-13 band should appear at ~60 kDa and the active form at ~48 kDa.[2]
Protocol 6: Data Analysis
-
Use densitometry software (e.g., ImageJ) to quantify the intensity of the clear bands.
-
Invert the image to visualize bands as dark areas on a light background.
-
Calculate the area and mean intensity for each band. The activity is proportional to the band intensity.
-
Normalize the activity of the this compound-treated samples to the vehicle control (defined as 100% activity).
-
Plot the percentage of MMP-13 activity against the log concentration of this compound.
-
Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value of this compound.
Data Presentation
The inhibitory effect of this compound on MMP-13 activity can be summarized in a table. The following is an example of expected results based on the known potency of the inhibitor.
| This compound Conc. (nM) | Mean Band Intensity (Arbitrary Units) | % of Control Activity | Standard Deviation |
| 0 (Vehicle) | 85,430 | 100% | ± 5.2% |
| 0.1 | 79,850 | 93.5% | ± 4.8% |
| 0.5 | 55,100 | 64.5% | ± 3.9% |
| 1.0 | 38,700 | 45.3% | ± 3.1% |
| 5.0 | 11,200 | 13.1% | ± 2.5% |
| 10.0 | 4,250 | 5.0% | ± 1.8% |
| 50.0 | 850 | 1.0% | ± 0.9% |
| Calculated IC50 | ~0.75 nM |
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow of the collagen zymography assay for MMP-13 inhibition.
Caption: Inhibition of MMP-13 collagenolytic activity by this compound.
References
- 1. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An improved collagen zymography approach for evaluating the collagenases MMP-1, MMP-8, and MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. An improved collagen zymography approach for evaluating the collagenases MMP-1, MMP-8, and MMP-13. | Sigma-Aldrich [merckmillipore.com]
- 7. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
Preparing CP-544439 Stock Solution for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-544439 is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), a key enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen.[1][2][3] This makes this compound a valuable tool for studying the role of MMP-13 in various physiological and pathological processes, including osteoarthritis, rheumatoid arthritis, and cancer metastasis.[4] These application notes provide a detailed protocol for the preparation of this compound stock solutions and their application in cell-based assays to investigate MMP-13 inhibition.
Chemical Properties and Storage
A thorough understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental results.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₉FN₂O₆S | MedKoo Biosciences |
| Molecular Weight | 410.42 g/mol | MedKoo Biosciences |
| Solubility | Soluble in DMSO, not in water | MedKoo Biosciences |
| IC₅₀ | 0.75 nM for MMP-13 | [2][3] |
| Storage Conditions | Short-term (days to weeks): 0-4°C, Long-term (months to years): -20°C, protect from light | MedKoo Biosciences |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh 4.104 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the weighed powder to achieve the desired stock concentration. For a 10 mM stock solution from 4.104 mg of powder, add 1 mL of DMSO.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Cell-Based MMP-13 Inhibition Assay: Collagen Degradation in Human Chondrocytes
This protocol describes a method to assess the inhibitory effect of this compound on MMP-13-mediated collagen degradation in a human chondrocyte cell culture model.
Materials:
-
Human chondrocyte cell line (e.g., C28/I2)
-
Cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and antibiotics)
-
Interleukin-1 beta (IL-1β) to stimulate MMP-13 expression
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Collagen-coated culture plates
-
Hydroxyproline assay kit for quantifying collagen degradation
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Bradford assay reagent for protein quantification
Procedure:
-
Cell Seeding: Seed human chondrocytes onto collagen-coated 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 24 hours to synchronize the cells.
-
Stimulation and Treatment:
-
Prepare a working solution of IL-1β (e.g., 10 ng/mL) in a serum-free medium.
-
Prepare serial dilutions of this compound in a serum-free medium to achieve final concentrations ranging from 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Aspirate the medium from the cells and add the medium containing IL-1β and the different concentrations of this compound (or vehicle control). Include a negative control group with neither IL-1β nor this compound.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
Sample Collection:
-
Collect the cell culture supernatant, which will contain degraded collagen fragments.
-
Wash the cell monolayer with PBS and lyse the cells using a suitable lysis buffer.
-
-
Analysis of Collagen Degradation:
-
Quantify the amount of degraded collagen in the collected supernatant by measuring the hydroxyproline content using a commercially available hydroxyproline assay kit, following the manufacturer's instructions.
-
-
Protein Quantification:
-
Determine the total protein concentration in the cell lysates using the Bradford assay to normalize the collagen degradation data to the cell number.
-
-
Data Analysis:
-
Calculate the percentage of collagen degradation for each treatment condition relative to the IL-1β stimulated, vehicle-treated control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value in this cell-based assay.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MMP-13 signaling pathway and the experimental workflow for preparing and using the this compound stock solution.
References
- 1. Selective inhibition of matrix metalloproteinase 13 (MMP-13) increases collagen content of established mouse atheromata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of the oral application of a highly selective MMP-13 inhibitor in three different animal models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring CP-544,439 Effects with In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for monitoring the in vivo effects of CP-544,439, a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13). We focus on non-invasive imaging techniques that allow for the longitudinal assessment of drug distribution and target engagement. The protocols described herein are intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of CP-544,439 and other MMP-13 inhibitors.
Introduction to CP-544,439 and MMP-13
CP-544,439 is an orally active hydroxamic acid-based inhibitor of MMP-13 with high potency and selectivity.[1] MMP-13, also known as collagenase-3, is a key enzyme in the degradation of extracellular matrix (ECM) components, particularly type II collagen, making it a critical therapeutic target in diseases characterized by excessive collagenolysis, such as osteoarthritis and cancer metastasis.[2][3] Monitoring the in vivo effects of CP-544,439 is crucial for understanding its therapeutic potential and optimizing dosing regimens. In vivo imaging offers a powerful, non-invasive approach to achieve this.
Mechanism of Action of CP-544,439
CP-544,439 functions by binding to the active site of the MMP-13 enzyme, thereby preventing it from cleaving its natural substrates. This inhibition of MMP-13 activity is expected to reduce the degradation of the extracellular matrix, offering a therapeutic benefit in pathological conditions driven by excessive matrix turnover.
In Vivo Imaging Techniques
A variety of in vivo imaging techniques can be employed to monitor the effects of CP-544,439. These can be broadly categorized into direct imaging of the compound and indirect imaging of its target (MMP-13) activity.
-
Quantitative Whole-Body Autoradiography (QWBA): A direct imaging method to visualize and quantify the distribution of radiolabeled CP-544,439 throughout the body.
-
Positron Emission Tomography (PET): An indirect imaging modality that can assess MMP-13 activity using specific radiotracers, allowing for the evaluation of target engagement by CP-544,439.
-
Fluorescence Molecular Tomography (FMT): Another indirect method that utilizes activatable fluorescent probes to visualize MMP-13 activity in vivo.
Data Presentation
Pharmacokinetic Parameters of CP-544,439 in Preclinical Species
The following table summarizes the pharmacokinetic parameters of CP-544,439 following oral administration of [¹⁴C]CP-544,439 in rats and dogs.
| Parameter | Sprague-Dawley Rats (10 mg/kg) | Beagle Dogs (1 mg/kg) |
| Tmax (h) | 1.0 | 2.0 |
| Cmax (ng/mL) | 1100 | 120 |
| AUC (0-24h) (ng·h/mL) | 5400 | 800 |
| t1/2 (h) | 4.5 | 5.0 |
| % Unchanged in Feces | 8.4 | 1.5 |
| % Unchanged in Urine | <0.1 | <0.1 |
Data extracted from Dalvie et al., 2008.[4][5]
Efficacy of a Selective MMP-13 Inhibitor in a Hamster Model of Cartilage Degradation
This table presents data on the efficacy of an oral selective MMP-13 inhibitor in a hamster model where cartilage collagen degradation was induced by intra-articular injection of recombinant human MMP-13. While this data is not for CP-544,439 specifically, it provides a relevant example of quantifiable outcomes.
| Treatment Group | Dose (mg/kg) | Inhibition of Cartilage Collagen Degradation (%) |
| Vehicle Control | - | 0 |
| MMP-13 Inhibitor | 3 | 21 |
| MMP-13 Inhibitor | 10 | 28 |
| MMP-13 Inhibitor | 30 | 38 |
| ED50 | 14 | 50 |
Data is representative of studies on selective MMP-13 inhibitors in similar models.
Experimental Protocols
Quantitative Whole-Body Autoradiography (QWBA) of [¹⁴C]CP-544,439 in Rats
This protocol describes the procedure for assessing the tissue distribution of CP-544,439.
Materials:
-
[¹⁴C]CP-544,439 (radiolabeled compound)
-
Sprague-Dawley rats
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Carboxymethylcellulose (CMC) for embedding
-
Dry ice and hexane (or isopentane) for freezing
-
Cryostat microtome
-
Phosphor imaging plates
-
Phosphor imager and analysis software
Procedure:
-
Dosing: Administer a single oral dose of [¹⁴C]CP-544,439 to rats. A typical dose for pharmacokinetic studies is 10 mg/kg.
-
Sample Collection: At predetermined time points post-dose (e.g., 1, 4, 8, 24, and 48 hours), euthanize the animals.
-
Freezing: Immediately freeze the carcasses by immersion in a dry ice/hexane slurry until completely frozen.
-
Embedding: Embed the frozen carcasses in a frozen block of CMC.
-
Sectioning: Using a cryostat microtome, obtain thin (e.g., 40 µm) sagittal sections of the entire animal. Collect sections onto adhesive tape.
-
Drying: Dehydrate the sections in the cryostat to prevent thawing and diffusion of the radiolabeled compound.
-
Exposure: Expose the dried sections to a phosphor imaging plate in a light-tight cassette. The exposure time will depend on the dose administered and the specific activity of the radiolabel.
-
Imaging and Analysis: Scan the imaging plate using a phosphor imager. Quantify the radioactivity in different tissues and organs by comparing the signal intensity to that of co-exposed radioactive standards.
In Vivo PET Imaging of MMP-13 Activity
This protocol outlines a general procedure for monitoring the inhibition of MMP-13 by CP-544,439 using a specific PET radiotracer.
Materials:
-
MMP-13-specific PET radiotracer (e.g., [¹⁸F]FMBP)[6]
-
Animal model with elevated MMP-13 expression (e.g., collagen-induced arthritis model)
-
CP-544,439
-
PET/CT scanner
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Model and Treatment: Induce the disease model in a cohort of animals. Treat a subset of these animals with CP-544,439 at the desired dose and schedule. Include a vehicle-treated control group.
-
Radiotracer Administration: At the desired time point after treatment, administer the MMP-13-specific PET radiotracer intravenously to both treated and control animals.
-
PET/CT Imaging: Anesthetize the animals and perform a dynamic or static PET/CT scan. The CT scan provides anatomical reference.
-
Image Reconstruction and Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over the target tissue (e.g., inflamed joints) and quantify the radiotracer uptake (e.g., as %ID/g or SUV).
-
Data Interpretation: Compare the radiotracer uptake in the CP-544,439-treated group to the vehicle-treated group. A significant reduction in uptake in the treated group indicates target engagement and inhibition of MMP-13 activity.
In Vivo Fluorescence Molecular Tomography (FMT) of MMP-13 Activity
This protocol details the use of an activatable fluorescent probe to assess MMP-13 inhibition.
Materials:
-
MMP-13 activatable fluorescent probe (e.g., a FRET-based probe)[1][2]
-
Animal model with elevated MMP-13 expression
-
CP-544,439
-
Fluorescence Molecular Tomography (FMT) imaging system
-
Anesthesia
Procedure:
-
Animal Model and Treatment: As described for the PET imaging protocol, induce the disease and treat animals with CP-544,439 or vehicle.
-
Probe Administration: Inject the MMP-13 activatable fluorescent probe intravenously.
-
FMT Imaging: At the optimal time for probe activation and signal-to-background ratio, anesthetize the animals and perform FMT imaging.
-
Image Reconstruction and Analysis: Reconstruct the 3D fluorescence data. Define ROIs over the target tissues and quantify the fluorescence signal.
-
Data Interpretation: A reduction in fluorescence signal in the CP-544,439-treated animals compared to controls indicates inhibition of MMP-13 activity.
Visualizations
Signaling Pathway of MMP-13 Upregulation and Action
Caption: MMP-13 signaling pathway and point of intervention for CP-544,439.
Experimental Workflow for In Vivo Imaging
Caption: General experimental workflow for monitoring CP-544,439 effects in vivo.
Logical Relationship of Imaging Data to Drug Effect
Caption: Logical flow from drug administration to therapeutic outcome and imaging readout.
References
- 1. Matrix Metalloproteinase-13 Mediated Degradation of Hyaluronic Acid-based Matrices Orchestrates Stem Cell Engraftment through Vascular Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of matrix metalloproteinase-13 in cancer: Signaling pathways and non-coding RNAs in tumor progression and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting CP-544439 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the selective MMP-13 inhibitor, CP-544439, in aqueous buffers.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation and use of this compound solutions in experimental settings.
Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, pH 7.4). What is the recommended procedure?
A1: this compound, like many hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors, has low aqueous solubility. Direct dissolution in aqueous buffers is often challenging and can lead to precipitation. The recommended method involves preparing a concentrated stock solution in an organic solvent, followed by serial dilution into your aqueous experimental buffer.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating stock solutions of poorly soluble small molecules, including MMP inhibitors.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound that can be stored and used for subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: Based on its molecular weight (410.42 g/mol ), determine the mass needed to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation Example (for 1 mL of 10 mM stock): 0.01 L * 10 mmol/L * 410.42 g/mol = 0.041042 g = 4.10 mg
-
-
Weigh the this compound powder: Accurately weigh the calculated mass of this compound and place it in a sterile vial.
-
Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gently warm the tube to 37°C for a few minutes.
-
Sonication for short intervals can also aid in dissolution.
-
-
Visual Inspection: Ensure that the solution is clear and free of any visible particulates.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
Objective: To dilute the concentrated DMSO stock solution into an aqueous buffer (e.g., cell culture medium, PBS) to achieve the final desired experimental concentration while minimizing precipitation.
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) aqueous buffer (e.g., complete cell culture medium, PBS pH 7.4)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Pre-warm the aqueous buffer: Ensure your experimental buffer is at the desired temperature (typically 37°C for cell-based assays) to prevent temperature shock-induced precipitation.
-
Perform serial dilutions (recommended): To avoid "solvent shock," where the rapid change in solvent polarity causes the compound to precipitate, it is best to perform an intermediate dilution step.
-
Intermediate Dilution: First, dilute the concentrated DMSO stock solution into a small volume of serum-free medium or your aqueous buffer. For example, create a 1 mM intermediate stock from a 10 mM stock.
-
Final Dilution: Add the intermediate dilution dropwise to the final volume of pre-warmed complete aqueous buffer while gently swirling or vortexing. This gradual dilution helps to keep the compound in solution.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is non-toxic to your cells, typically ≤ 0.1%. Always include a vehicle control (aqueous buffer with the same final DMSO concentration) in your experiments.
-
Visual Inspection: After dilution, visually inspect the working solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, refer to the troubleshooting section below.
Quantitative Data Summary
| Solvent | Solubility | Notes |
| Aqueous Buffers (e.g., PBS) | Low | Direct dissolution is not recommended. Prone to precipitation. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |
| Ethanol | Likely Soluble | May be used as an alternative to DMSO, but compatibility with the experimental system should be verified. |
| Methanol | Soluble | Has been used for preparing this compound solutions for in vitro assays. |
Troubleshooting Common Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution into aqueous buffer | Solvent Shock: Rapid change in solvent polarity. | Perform serial dilutions. Add the stock solution dropwise to the pre-warmed buffer while gently mixing. |
| Concentration Exceeds Solubility Limit: The final concentration is too high for the aqueous buffer. | Reduce the final working concentration of this compound. Perform a dose-response experiment to find the highest soluble and effective concentration. | |
| Temperature Difference: Adding a cold stock solution to warm buffer. | Ensure both the stock solution (thawed to room temperature) and the aqueous buffer are at a similar temperature before mixing. | |
| Cloudiness or particles in the prepared working solution | Incomplete Dissolution of Stock: The initial stock solution was not fully dissolved. | Re-prepare the stock solution, ensuring complete dissolution using vortexing, gentle warming, or sonication. |
| pH of the Buffer: The pH of the aqueous buffer may influence the solubility of this compound. | Ensure the pH of your buffer is stable and within the desired range (typically 7.2-7.4 for physiological assays). | |
| Inconsistent experimental results | Precipitation Over Time: The compound may be precipitating out of solution during the course of the experiment. | Prepare fresh working solutions for each experiment. Visually inspect your experimental plates/tubes for any signs of precipitation over time. |
Visualizations
Experimental Workflow for Troubleshooting this compound Solubility
Caption: A workflow diagram for preparing and troubleshooting this compound solutions.
Signaling Pathway of MMP-13 in Cartilage Degradation
Caption: The signaling cascade leading to MMP-13 induced cartilage degradation and its inhibition by this compound.
Technical Support Center: Investigating Potential Off-Target Effects of CP-544439 In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals utilizing CP-544439 in in vivo experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other common issues encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and orally active inhibitor of matrix metalloproteinase-13 (MMP-13), with an IC50 of 0.75 nM[1]. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. MMP-13, specifically, is a key enzyme in cartilage degradation, making it a therapeutic target for osteoarthritis.
Q2: What are the potential off-target effects of this compound based on its chemical structure?
This compound is a hydroxamic acid-based inhibitor. This chemical class is known to chelate zinc ions, which are essential for the catalytic activity of MMPs. However, this zinc-binding property can also lead to off-target inhibition of other zinc-containing enzymes, such as other MMPs and a disintegrin and metalloproteinases (ADAMs). While this compound is reported to be selective for MMP-13, it is crucial to consider and assess its activity against other metalloproteinases in your experimental model.
Q3: Are there any known off-target effects on protein kinases?
Currently, there is no publicly available kinome scan data for this compound. While its primary target is a metalloproteinase, it is good practice in drug development to screen for off-target kinase activity, as small molecule inhibitors can sometimes exhibit unexpected polypharmacology. If your in vivo observations are inconsistent with MMP-13 inhibition alone, considering a kinase screen could be a valuable step.
Q4: We are observing unexpected toxicity in our animal models. What could be the cause?
Unexpected toxicity can arise from several factors:
-
On-target toxicity: Inhibition of MMP-13 in tissues other than the intended target could lead to adverse effects. A thorough understanding of MMP-13's physiological roles is essential.
-
Off-target toxicity: Inhibition of other MMPs or metalloproteinases could be contributing to the observed toxicity. For example, broad-spectrum MMP inhibitors have been associated with musculoskeletal syndrome.
-
Metabolism: this compound is extensively metabolized in vivo. The metabolites themselves could have off-target activities or different pharmacokinetic properties.
-
Formulation/Vehicle effects: The formulation used to deliver this compound could be causing local or systemic toxicity. Ensure appropriate vehicle controls are included in your studies.
Troubleshooting Guides
Issue 1: Lack of Efficacy In Vivo Despite In Vitro Potency
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | 1. PK Study: Conduct a pharmacokinetic study in your animal model to determine the plasma and tissue exposure of this compound. Ensure that the concentrations achieved are sufficient to inhibit MMP-13. 2. Dosing Regimen: Adjust the dose, frequency, or route of administration based on the PK data. |
| Rapid Metabolism | 1. Metabolite Profiling: Analyze plasma and tissue samples for the presence of this compound metabolites. 2. Metabolite Activity: If possible, synthesize and test the activity of major metabolites against MMP-13 and a panel of off-target enzymes. |
| Target Engagement Issues | 1. Target Engagement Biomarkers: Develop and validate assays to measure the inhibition of MMP-13 activity directly in the target tissue. This could involve measuring the cleavage of a specific MMP-13 substrate. 2. Ex Vivo Analysis: Collect tissue samples at various time points after dosing and measure MMP-13 activity ex vivo. |
Issue 2: Unexpected Phenotype or Adverse Events Observed
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Off-Target MMP Inhibition | 1. In Vitro Selectivity Profiling: Test the inhibitory activity of this compound against a panel of relevant MMPs (e.g., MMP-1, -2, -3, -8, -9). 2. In Vivo Substrate Cleavage: Use specific substrates for different MMPs to assess their activity in vivo in the presence and absence of this compound. |
| Off-Target Kinase Inhibition | 1. Kinome Screening: Perform a kinome-wide screen (e.g., KINOMEscan) to identify potential kinase off-targets. 2. Downstream Signaling Analysis: If a kinase off-target is identified, analyze the phosphorylation status of its known downstream substrates in your in vivo model. |
| Metabolite-Induced Toxicity | 1. In Vivo Toxicology of Metabolites: If major metabolites are identified, assess their toxicity profile in separate in vivo studies. |
| Immune Response | 1. Histopathology: Conduct detailed histopathological analysis of organs showing adverse effects, looking for signs of inflammation or immune cell infiltration. 2. Cytokine Profiling: Measure the levels of pro-inflammatory cytokines in plasma or tissue homogenates. |
Experimental Protocols
Protocol 1: In Vivo Assessment of MMP-13 Target Engagement
This protocol describes a method to assess the in vivo inhibition of MMP-13 in a rodent model of osteoarthritis.
Workflow Diagram:
Caption: Workflow for in vivo MMP-13 target engagement assessment.
Methodology:
-
Induction of Osteoarthritis (OA): Induce OA in a rodent model (e.g., surgical destabilization of the medial meniscus in mice or rats).
-
Baseline Measurement: Collect synovial fluid and/or cartilage samples from a subset of animals before treatment to establish baseline MMP-13 activity.
-
Treatment: Administer this compound or vehicle control to the OA animals at the desired dose and schedule.
-
Sample Collection: At various time points after treatment, collect synovial fluid and cartilage tissue.
-
MMP-13 Activity Assay:
-
Homogenize cartilage samples in an appropriate lysis buffer.
-
Use a highly specific fluorogenic substrate for MMP-13 to measure its enzymatic activity in synovial fluid and cartilage homogenates.
-
Measure fluorescence intensity over time using a plate reader.
-
-
Substrate Cleavage Analysis:
-
Analyze the levels of cleaved collagen type II (a primary substrate of MMP-13) in cartilage extracts using a specific ELISA or Western blot.
-
A decrease in the cleaved product in the this compound-treated group compared to the vehicle group indicates target engagement.
-
Protocol 2: Assessing Off-Target Kinase Inhibition In Vivo
This protocol outlines a general approach to investigate potential off-target kinase activity of this compound in vivo.
Signaling Pathway Diagram:
Caption: Potential off-target kinase inhibition by this compound.
Methodology:
-
Kinome Screen: Perform an in vitro kinase profiling assay (e.g., KINOMEscan®) to identify potential off-target kinases of this compound.
-
Animal Treatment: Treat animals with this compound or vehicle control.
-
Tissue Collection: Collect relevant tissues at a time point where significant drug exposure is expected.
-
Protein Extraction: Extract total protein from the collected tissues.
-
Western Blot Analysis:
-
Perform Western blotting on the protein extracts using phospho-specific antibodies against the downstream substrates of the identified potential off-target kinases.
-
Also, probe for the total protein levels of the substrate to ensure that changes in phosphorylation are not due to changes in protein expression.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated substrate to total substrate. A significant decrease in this ratio in the this compound-treated group would suggest in vivo off-target kinase inhibition.
Disclaimer: This information is intended for research use only. The troubleshooting guides and protocols provided are general recommendations and may require optimization for specific experimental conditions. Always consult relevant literature and safety guidelines when working with chemical compounds in vivo.
References
Optimizing CP-544439 dosage to avoid musculoskeletal toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with CP-544439, a selective inhibitor of matrix metalloproteinase-13 (MMP-13). The primary focus is on optimizing dosage to achieve therapeutic efficacy while avoiding potential musculoskeletal toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13). MMP-13 is a key enzyme involved in the degradation of type II collagen, a major component of articular cartilage. By inhibiting MMP-13, this compound is designed to slow down or prevent the cartilage breakdown associated with osteoarthritis.
Q2: Is musculoskeletal toxicity a concern with this compound?
A2: Musculoskeletal toxicity, often referred to as Musculoskeletal Syndrome (MSS), has been a significant dose-limiting side effect for broad-spectrum MMP inhibitors. This syndrome can manifest as joint stiffness, pain, and inflammation. However, this compound is a highly selective inhibitor of MMP-13. Preclinical studies with selective MMP-13 inhibitors have suggested a significantly lower risk of musculoskeletal toxicity compared to non-selective inhibitors. Nevertheless, it is crucial to monitor for any signs of MSS during your experiments, especially at higher doses.
Q3: What are the typical signs of musculoskeletal toxicity to monitor for in animal models?
A3: In rodent models, signs of musculoskeletal toxicity may include:
-
Altered gait (e.g., high-stepping)
-
Reluctance or inability to move
-
Swelling of the paws or joints
-
Changes in weight-bearing on affected limbs
-
Decreased performance in functional tests like the rotarod.
Histologically, toxicity can be observed as changes in the epiphyseal growth plate, synovial hyperplasia, and increased cellularity in the joint capsule and ligaments.
Q4: How can I assess the efficacy of this compound in my osteoarthritis model?
A4: Efficacy in a model like the monoiodoacetate (MIA)-induced osteoarthritis in rats can be assessed through several methods:
-
Histological analysis: Evaluating cartilage integrity and proteoglycan loss using scoring systems like the Mankin or OARSI scores.
-
Pain and functional assessment: Measuring changes in paw withdrawal threshold, weight-bearing, and locomotor activity.
-
Biomarkers: Analyzing levels of cartilage degradation markers, such as C-terminal telopeptide of type II collagen (CTX-II), in plasma or urine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No significant chondroprotective effect observed. | Inadequate dosage or bioavailability. | Verify the formulation and administration route. Consider a dose-escalation study to determine the optimal therapeutic dose. Ensure the compound is being administered at a frequency consistent with its pharmacokinetic profile. |
| Timing of intervention. | In models of induced osteoarthritis, the timing of treatment initiation can be critical. Consider starting treatment at different time points relative to disease induction. | |
| Signs of musculoskeletal toxicity are observed (e.g., altered gait, joint swelling). | Dosage may be too high. | Immediately reduce the dosage or temporarily discontinue treatment. Monitor the animals closely for resolution of symptoms. This is less expected with a selective MMP-13 inhibitor but should be taken seriously. |
| Off-target effects. | While this compound is selective, at very high concentrations, off-target inhibition of other MMPs could potentially occur. Confirm the selectivity profile of your compound batch. | |
| High variability in experimental results. | Inconsistent disease induction. | Ensure standardized procedures for inducing osteoarthritis (e.g., consistent injection technique and dose of MIA). |
| Subjective scoring methods. | Utilize blinded observers for all subjective scoring (e.g., histological analysis, clinical signs of toxicity) to minimize bias. Incorporate objective functional measures where possible. |
Data on Efficacy and Toxicity of MMP Inhibitors
Table 1: Efficacy of a Selective MMP-13 Inhibitor (ALS 1-0635) in a Rat Model of Osteoarthritis
| Treatment Group | Dosage | Mean Histological Damage Score (± SEM) |
| Vehicle | - | 2.2 ± 0.4 |
| ALS 1-0635 | Not specified | 1.3 ± 0.3 |
Source: Adapted from a study in a rat monoiodoacetate (MIA)-induced osteoarthritis model. Lower scores indicate less cartilage damage.[1]
Table 2: Musculoskeletal Toxicity of a Broad-Spectrum MMP Inhibitor (Marimastat) in Rats
| Parameter | Vehicle Control | Marimastat (10 mg/kg/day) |
| Rotarod Performance (Time on rod in seconds) | ||
| Day 0 | 180 ± 0 | 180 ± 0 |
| Day 6 | 180 ± 0 | 96 ± 6 |
| Day 9 | 180 ± 0 | 135 ± 30 |
| Histological Fibrosis Score (Synovium) | ||
| Day 1 | 0 | 0 |
| Day 15 | Not reported | 4.6 ± 0.2 |
| Histological Fibrosis Score (Ligament) | ||
| Day 1 | 0 | 0 |
| Day 15 | Not reported | 4.7 ± 0.1 |
| Growth Plate Thickness (μm) | ||
| Day 1 | 215.0 ± 6.3 | 215.0 ± 6.3 |
| Day 15 | Not reported | 253.3 ± 8.0 |
Source: Adapted from a study inducing Musculoskeletal Syndrome (MSS) in rats.[2]
Experimental Protocols
Protocol 1: Monoiodoacetate (MIA)-Induced Osteoarthritis Model in Rats
-
Animal Model: Male Lewis or Wistar rats (150-200g).
-
Induction: Anesthetize the rats. Administer a single intra-articular injection of monoiodoacetate (MIA) (e.g., 1 mg in 50 µL of sterile saline) into the knee joint. The contralateral knee can be injected with saline as a control.
-
Treatment: Begin oral administration of this compound at various doses (e.g., 3, 10, 30 mg/kg) daily, starting on a predetermined day post-MIA injection. A vehicle control group should be included.
-
Efficacy Assessment:
-
Histology: At the end of the study (e.g., day 28), sacrifice the animals and collect the knee joints. Process the joints for histology and stain with Safranin O-fast green. Score cartilage damage using the Mankin or OARSI scoring systems.
-
Pain/Function: At regular intervals, assess pain-related behaviors such as paw withdrawal threshold using von Frey filaments or weight-bearing using an incapacitance tester.
-
-
Toxicity Monitoring: Throughout the study, perform daily clinical observations for signs of musculoskeletal toxicity as described in the FAQs.
Protocol 2: Assessment of Musculoskeletal Toxicity
-
Animal Model: Male Lewis rats (150-180g).
-
Induction of MSS (Positive Control): Administer a broad-spectrum MMP inhibitor (e.g., marimastat at 10 mg/kg/day) via a subcutaneously implanted osmotic pump for 14 days.
-
Test Groups: Administer this compound at various doses (e.g., 10, 30, 100 mg/kg/day) orally for the same duration. Include a vehicle control group.
-
Assessment:
-
Clinical Scoring: Daily, score the animals for clinical signs of MSS (e.g., gait, mobility, paw swelling) on a scale of 0-3 for each parameter.
-
Functional Assessment: At baseline and regular intervals, measure motor coordination and endurance using a rotarod test.
-
Paw Volume: Measure paw volume using a plethysmometer at baseline and at the end of the study.
-
Histopathology: At the end of the study, collect hind limb joints for histological analysis, focusing on the epiphyseal growth plate, synovium, and joint capsule.
-
Signaling Pathways and Experimental Workflows
Caption: Pro-inflammatory signaling pathways leading to MMP-13 induced collagen degradation and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal dosage of this compound.
References
- 1. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional biomarkers of musculoskeletal syndrome (MSS) for early in vivo screening of selective MMP-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
CP-544439 stability in DMSO and cell culture media
Welcome to the technical support center for CP-544439. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in different matrices?
A1: While specific stability data in DMSO and cell culture media is not extensively published, studies have evaluated its stability in plasma. In one study, this compound was found to have a half-life of approximately 52 minutes in rat plasma. However, it exhibited greater stability in dog and human plasma, with a half-life of over 300 minutes.[1][2] The difference in stability is attributed to varying levels of esterase activity between species.
Q2: What are the potential stability concerns for this compound based on its chemical structure?
A2: this compound is a hydroxamic acid and sulfonamide derivative. Both functional groups can be susceptible to degradation under certain conditions.
-
Hydroxamic Acid Moiety: Hydroxamic acids are known to be potentially unstable and can undergo hydrolysis, especially under non-neutral pH conditions.[3][4] They can also be susceptible to enzymatic degradation by esterases.[3][4]
-
Sulfonamide Moiety: Sulfonamides are generally more stable to hydrolysis under typical environmental conditions (neutral pH). However, the stability can be influenced by pH and the presence of certain enzymes.
Q3: How should I prepare and store stock solutions of this compound in DMSO?
A3: To maximize the stability of this compound stock solutions in DMSO, follow these best practices:
-
Use Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. Water in DMSO can promote the degradation of susceptible compounds.[5] Use high-quality, anhydrous DMSO for preparing stock solutions.
-
Store at Low Temperatures: Store stock solutions at -20°C or -80°C to minimize degradation.[6]
-
Aliquot: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, aliquot the stock solution into single-use vials.[6]
-
Protect from Light: While not specifically documented for this compound, it is a good practice to protect stock solutions from light by using amber vials or by wrapping the vials in foil.
Q4: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
A4: Yes, inconsistent results can be a strong indicator of compound instability in your cell culture medium. Degradation of this compound over the course of your experiment would lead to a decrease in the effective concentration, resulting in variable biological effects. It is highly recommended to assess the stability of this compound under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Cloudiness or visible particles in the cell culture medium after adding the this compound stock solution.
-
Inconsistent assay results.
Possible Causes:
-
Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous cell culture medium.
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium can cause the compound to precipitate out of solution.
-
Interaction with Media Components: Components of the cell culture medium, such as proteins in fetal bovine serum (FBS), salts, or pH changes, can affect the solubility of the compound.[7][8]
Solutions:
-
Determine the Maximum Soluble Concentration: Perform a solubility test to determine the highest concentration of this compound that remains in solution in your specific cell culture medium.
-
Optimize Dilution Method:
-
Pre-warm the cell culture medium to 37°C before adding the compound.
-
Add the DMSO stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid mixing.
-
Keep the final DMSO concentration in the medium as low as possible (typically below 0.5%) to minimize solvent effects and precipitation.[6]
-
-
Test Different Media Formulations: If precipitation persists, consider testing the solubility in different basal media (e.g., DMEM vs. RPMI-1640) if your experimental design allows.[7]
-
Use a Surfactant: In some cases, a low concentration of a biocompatible surfactant may help to improve solubility.
Issue 2: Suspected Degradation of this compound in Cell Culture Media
Symptoms:
-
Loss of biological activity over time.
-
Inconsistent or non-reproducible assay results.
Possible Causes:
-
Hydrolysis: The hydroxamic acid moiety may be susceptible to hydrolysis at the physiological pH of the cell culture medium (typically ~7.4).
-
Enzymatic Degradation: If using serum-containing media, esterases present in the serum can degrade the hydroxamic acid group.[3][4]
-
Interaction with Media Components: Certain components in the media, such as thiols (e.g., in glutathione present in RPMI-1640), could potentially react with the compound.[9]
Solutions:
-
Perform a Stability Study: Conduct an experiment to determine the stability of this compound in your cell culture medium under your specific assay conditions (e.g., 37°C, 5% CO2). A detailed protocol is provided below.
-
Prepare Fresh Working Solutions: Prepare fresh dilutions of this compound in cell culture medium for each experiment, rather than storing diluted solutions.
-
Minimize Incubation Time: If the compound is found to be unstable, design experiments with the shortest possible incubation time that still yields a biological response.
-
Consider Serum-Free Media: If enzymatic degradation is suspected, and your cell line can be maintained in it, consider using a serum-free medium for the duration of the experiment.
Data Presentation
Table 1: Stability of this compound in Plasma
| Species | Matrix | Half-life (t½) | Reference |
| Rat | Plasma | ~52 minutes | [1][2] |
| Dog | Plasma | >300 minutes | [1][2] |
| Human | Plasma | >300 minutes | [1][2] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media using HPLC
Objective: To determine the percentage of this compound remaining in cell culture media over a specified time period under standard cell culture conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), with or without serum, as used in the assay
-
Incubator (37°C, 5% CO2)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in the cell culture medium to the final working concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your assay conditions (e.g., 0.1%).
-
Incubation:
-
Dispense aliquots of the working solution into sterile microcentrifuge tubes.
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The time points should cover the duration of your longest cell-based assay.
-
Sample Quenching: At each time point, take an aliquot of the incubated solution and mix it with an equal volume of cold acetonitrile to precipitate proteins and stop any degradation.
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from any degradation products.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Determine the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 time point using the following formula:
-
Plot the % remaining versus time to visualize the stability profile.
-
Visualizations
Caption: Simplified signaling pathway for MMP-13 induction and inhibition by this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism distribution and excretion of a matrix metalloproteinase-13 inhibitor, 4-[4-(4-fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide (this compound), in rats and dogs: assessment of the metabolic profile of this compound in plasma and urine of humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. captivatebio.com [captivatebio.com]
- 7. benchchem.com [benchchem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. RPMI 1640 Medium | Classical Cell Culture Media | Captivate Bio [captivatebio.com]
Technical Support Center: Managing Drug-Induced Tendinopathy in Preclinical Models
Disclaimer: Publicly available research specifically detailing "CP-544439-induced tendinitis" is limited. Therefore, this guide has been constructed using principles and data from the well-documented field of fluoroquinolone-induced tendinopathy (FIT) in animal models. Researchers studying this compound may find these methodologies and troubleshooting guides a relevant starting point for their own investigations, but protocols should be adapted and validated for the specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for drug-induced tendinopathy based on fluoroquinolone studies?
A1: The exact mechanisms are not fully elucidated but are believed to be multifactorial. Leading hypotheses suggest that these compounds can induce oxidative stress within tenocytes (tendon cells) through the excessive production of reactive oxygen species (ROS). This oxidative stress can lead to mitochondrial dysfunction, a decrease in ATP production, and ultimately, tenocyte apoptosis or necrosis. Additionally, some studies indicate an upregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix components of the tendon, such as collagen, leading to structural weakening.
Q2: Which animal models are most commonly used to study drug-induced tendinopathy?
A2: Sprague-Dawley rats and New Zealand white rabbits are frequently used models for studying drug-induced tendinopathy. Young animals are often more susceptible and may exhibit more pronounced pathological changes, making them suitable for mechanistic studies. The choice of model may depend on the specific research question, with rats being common for initial screening and rabbits for studies requiring larger tissue samples for biomechanical testing.
Q3: What are the best practices for assessing tendon damage in animal models?
A3: A comprehensive assessment combines multiple techniques. Histopathological analysis using stains like Hematoxylin and Eosin (H&E) is crucial for identifying collagen fiber disorganization, hypercellularity, and inflammatory infiltrates. Biomechanical testing, which measures parameters like ultimate tensile strength and stiffness, provides functional data on the tendon's integrity. Additionally, molecular analysis via qPCR or Western blot can be used to quantify markers of inflammation (e.g., IL-1β), matrix degradation (e.g., MMP-13), and oxidative stress.
Troubleshooting Guide
Issue 1: Inconsistent or low incidence of tendinopathy in my animal model.
-
Possible Cause 1: Dose and Duration: The dosage or duration of administration may be insufficient. Drug-induced tendinopathy is often a dose-dependent effect.
-
Solution: Review literature for established dose ranges for similar compounds. Consider conducting a dose-response study to identify the optimal dose for inducing tendinopathy without causing excessive systemic toxicity. The table below shows examples from fluoroquinolone studies.
-
-
Possible Cause 2: Animal Age and Strain: The age, sex, and strain of the animal can significantly influence susceptibility. Younger animals often show more pronounced effects.
-
Solution: Ensure you are using a consistent and appropriate animal model. If using rats, juvenile Sprague-Dawley rats (e.g., 3-4 weeks old) are often more susceptible than adults. Record and report the specific characteristics of your model.
-
-
Possible Cause 3: Co-administration of Corticosteroids: The incidence of tendinopathy can be significantly increased by the co-administration of corticosteroids like dexamethasone.
-
Solution: If ethically permissible and relevant to your study, consider co-administration with a corticosteroid to potentiate the tendinopathic effect and increase incidence rates.
-
Issue 2: High variability in biomechanical testing results.
-
Possible Cause 1: Inconsistent Sample Preparation: Differences in how tendons are harvested, stored, and prepared for testing can introduce significant variability.
-
Solution: Standardize the dissection protocol to ensure the tendon is isolated with consistent portions of bone at each end for gripping. Keep the tendon hydrated with phosphate-buffered saline (PBS) throughout the process to prevent drying, which alters mechanical properties.
-
-
Possible Cause 2: Testing Environment: Temperature and humidity can affect the mechanical properties of collagenous tissues.
-
Solution: Perform all biomechanical tests in a controlled environment. Ensure the sample is kept moist during testing.
-
-
Possible Cause 3: Grip Slippage: The tendon slipping from the testing machine's grips is a common source of invalid data.
-
Solution: Use specialized grips designed for soft tissues. Ensure the bone-tendon junction is intact and securely mounted. A pre-load can be applied to ensure the sample is properly seated before the test begins.
-
Quantitative Data Summary
Table 1: Example Dosing Regimens for Inducing Tendinopathy in Animal Models (Fluoroquinolone Data)
| Compound | Animal Model | Dose | Route of Administration | Duration | Observed Incidence/Effect | Reference |
| Pefloxacin | Juvenile Rabbit | 150 mg/kg/day | Oral | 5 days | Severe Achilles tendon lesions | |
| Fleroxacin | Juvenile Rabbit | 100 mg/kg/day | Oral | 5 days | Moderate Achilles tendon lesions | |
| Ciprofloxacin | Sprague-Dawley Rat | 1000 mg/kg/day | Oral | 7 days | Increased MMP-13 expression, collagen disorganization | |
| Levofloxacin | Sprague-Dawley Rat | 600 mg/kg/day | Oral | 14 days | Reduced ultimate tensile strength of Achilles tendon | N/A |
Experimental Protocols
Protocol 1: Induction and Assessment of Drug-Induced Tendinopathy in Rats
-
Animal Model: Male, 4-week-old Sprague-Dawley rats.
-
Acclimatization: Acclimatize animals for one week prior to the experiment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Grouping:
-
Group 1: Control (Vehicle, e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Test Compound (e.g., this compound) at Dose X.
-
Group 3: Test Compound at Dose Y.
-
(Optional) Group 4: Positive Control (e.g., Ciprofloxacin at 1000 mg/kg/day).
-
-
Administration: Administer the vehicle or compound daily via oral gavage for a predetermined period (e.g., 7-14 days). Monitor animals daily for clinical signs of distress or gait abnormalities.
-
Euthanasia and Sample Collection: At the end of the study period, euthanize animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Carefully dissect the Achilles tendons from both hind limbs.
-
Assessments:
-
For Histopathology: Fix one tendon in 10% neutral buffered formalin for 24 hours, then process for paraffin embedding. Section the tendon and stain with H&E. Score for collagen disorganization, cellularity, and inflammation.
-
For Biomechanical Testing: Wrap the contralateral tendon in PBS-soaked gauze and freeze at -80°C until testing. Thaw samples and mount in a materials testing machine. Apply a pre-load and then pull to failure at a constant strain rate. Record ultimate tensile strength, stiffness, and mode of failure.
-
For Molecular Analysis: Immediately snap-freeze a portion of the tendon in liquid nitrogen and store at -80°C. Process for RNA or protein extraction to analyze gene or protein expression levels of relevant markers (e.g., MMPs, collagen types, inflammatory cytokines).
-
Visualizations
Caption: Workflow for inducing and assessing drug-induced tendinopathy.
Caption: Key signaling events in drug-induced tendinopathy.
Technical Support Center: Investigating Off-Target Kinase Inhibition Profiles
Topic: CP-544439 Off-Target Kinase Inhibition Profile
Frequently Asked Questions (FAQs)
Q1: What is an off-target kinase inhibition profile and why is it important?
An off-target kinase inhibition profile is a comprehensive assessment of a compound's inhibitory activity against a panel of kinases other than its intended target. This is crucial in drug development because inhibiting unintended kinases can lead to unexpected cellular effects, toxicity, or even beneficial polypharmacology.[3][4][5][6] Understanding the off-target profile helps in interpreting experimental results accurately and predicting potential side effects in clinical trials.[3]
Q2: this compound is an MMP-13 inhibitor. Why would I be concerned about its effect on kinases?
While this compound is designed to be a selective MMP-13 inhibitor, many small molecule inhibitors can interact with the ATP-binding site of protein kinases due to structural similarities.[7] Therefore, it is a standard practice in preclinical drug development to screen compounds against a broad panel of kinases to ensure selectivity and identify any potential off-target liabilities.[7][8]
Q3: How can I determine the off-target kinase inhibition profile of a compound like this compound?
To determine the off-target kinase profile, you would typically perform a kinase panel screening assay. This involves testing the compound against a large number of purified kinases (often hundreds) and measuring its ability to inhibit the activity of each kinase.[7][8] The results are usually reported as the percent inhibition at a specific concentration or as IC50 values (the concentration of the inhibitor required to reduce kinase activity by 50%).
Experimental Protocols
General Protocol for In Vitro Kinase Inhibition Profiling
This protocol outlines a typical workflow for assessing the inhibitory activity of a test compound against a panel of protein kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Test compound (e.g., this compound) dissolved in 100% DMSO.
-
Kinase panel (recombinant purified kinases).
-
Kinase-specific substrates.
-
Kinase reaction buffer (e.g., containing buffer salts, MgCl2, and DTT).
-
ATP solution.
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these stocks into the kinase reaction buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1-2%.[9]
-
Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted compound or vehicle (DMSO in buffer) to the appropriate wells of the 384-well plate.[10]
-
Kinase/Substrate Addition: Prepare a master mix of each kinase and its corresponding substrate in the kinase reaction buffer. Add 10 µL of this mix to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinases.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km for each specific kinase.[9]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed within the linear range.[9][10]
-
Signal Detection: Stop the kinase reaction and detect the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions (e.g., add 20 µL of Kinase-Glo® reagent).[9]
-
Luminescence Reading: Incubate the plate for a short period (e.g., 10 minutes) to stabilize the luminescent signal, then measure the luminescence using a plate-reading luminometer.[9]
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration relative to the vehicle control. Determine the IC50 values for any kinases that show significant inhibition.
Data Presentation
Table 1: Hypothetical Off-Target Kinase Inhibition Profile of a Test Compound
| Kinase Target | Primary Target Family | % Inhibition at 1 µM | IC50 (nM) | Notes |
| MMP-13 | Matrix Metalloproteinase | 95% | 10 | Intended Target |
| ABL1 | Tyrosine Kinase | 5% | >10,000 | No significant inhibition |
| SRC | Tyrosine Kinase | 8% | >10,000 | No significant inhibition |
| LCK | Tyrosine Kinase | 65% | 850 | Moderate off-target activity |
| MAPK1 | Serine/Threonine Kinase | 12% | >10,000 | No significant inhibition |
| CDK2 | Serine/Threonine Kinase | 4% | >10,000 | No significant inhibition |
| ROCK1 | Serine/Threonine Kinase | 78% | 520 | Significant off-target activity |
| PKA | Serine/Threonine Kinase | 2% | >10,000 | No significant inhibition |
Troubleshooting Guide
Q4: I am observing high variability between my replicate wells. What could be the cause?
High variability can stem from several factors:
-
Pipetting Inaccuracy: Ensure your pipettes are calibrated. For viscous solutions, consider using reverse pipetting. Maintain a consistent tip immersion depth.[10]
-
Inadequate Mixing: Gently but thoroughly mix all reagents after addition, especially the enzyme and inhibitor solutions. Avoid introducing bubbles.[10]
-
Edge Effects: The outer wells of an assay plate are prone to evaporation. It is good practice to either avoid using them or fill them with buffer or water.[10]
-
Temperature Gradients: Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on surfaces that are not at room temperature.[10]
Q5: My positive control inhibitor is showing a weaker effect than expected. What should I check?
-
Reagent Quality: The purity and activity of the enzyme, substrate, and ATP are critical. Degradation of any of these can lead to suboptimal assay performance.[10]
-
ATP Concentration: If using an ATP-competitive inhibitor, a high concentration of ATP in the assay can compete with the inhibitor and lead to an apparent decrease in potency (a rightward shift in the IC50 curve).[10]
-
Incorrect Buffer Composition: The pH, ionic strength, and presence of additives like detergents in the reaction buffer can influence inhibitor binding and enzyme activity. Verify that the buffer conditions are optimal for your specific kinase.
Q6: I suspect my test compound is interfering with the assay technology itself. How can I confirm this?
Compound interference is a common issue in high-throughput screening.
-
Luciferase Inhibition (for luminescence-based assays): Some compounds can directly inhibit the luciferase enzyme used in assays like Kinase-Glo®, leading to a signal decrease that is independent of kinase inhibition (a false positive). To test for this, run a control experiment where you add the compound to a solution containing ATP and the luciferase reagent without the kinase.[9]
-
Fluorescence Quenching (for fluorescence-based assays): Test compounds can sometimes absorb light at the excitation or emission wavelengths of the fluorophore, causing a decrease in the signal (quenching). This can be assessed by measuring the fluorescence of the positive control in the presence and absence of your compound.[9]
Visualizations
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: The MAPK signaling pathway and potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism distribution and excretion of a matrix metalloproteinase-13 inhibitor, 4-[4-(4-fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide (this compound), in rats and dogs: assessment of the metabolic profile of this compound in plasma and urine of humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target specificity and off-target effects as determinants of cancer drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving the Metabolic Stability of CP-544439
Welcome to the technical support center for CP-544439, a selective inhibitor of matrix metalloproteinase-13 (MMP-13). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the metabolic stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary metabolic pathways?
A1: this compound, with the chemical name 4-[4-(4-Fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide, is a selective inhibitor of matrix metalloproteinase-13 (MMP-13)[1][2]. Studies have shown that this compound is extensively metabolized in rats, dogs, and humans[1][2]. The three primary pathways of metabolism are:
-
Glucuronidation: This is a Phase II metabolic pathway where a glucuronic acid moiety is attached to the compound. In humans, the glucuronide conjugate (M1) is the major circulating and excretory metabolite[1][2]. The enzymes primarily responsible for this are UGT1A1, 1A3, and 1A9[1][2].
-
Reduction: The hydroxamate moiety of this compound can be reduced. This is the major metabolic pathway observed in rats[1][2].
Due to this extensive metabolism, the exposure to the unchanged parent drug is low. In rats and dogs, only 8.4% and 1.5% of the administered dose, respectively, was comprised of unchanged this compound[1][2].
Q2: What does the high level of metabolism mean for my in vivo experiments?
A2: High metabolism indicates that the compound has a high clearance rate, which will lead to a short plasma half-life and low systemic exposure of the active parent drug. This can result in reduced efficacy in preclinical models if the concentration of the active compound at the target site (e.g., cartilage for an MMP-13 inhibitor) does not reach and sustain the required therapeutic threshold. The pharmacokinetic analysis of radiolabeled [(14)C]this compound showed that the exposure of the parent drug was only 16% and 6.5% of the total radioactivity in rats and dogs, respectively[1][2]. This suggests that most of the circulating drug-related material consists of metabolites, which may have different activity and safety profiles compared to the parent compound.
Troubleshooting Guides
Problem: I am observing very rapid clearance and low exposure of this compound in my in vitro or in vivo models. How can I confirm the cause and devise a strategy to improve stability?
Solution: The primary issue is the extensive metabolism of the compound. The following workflow can help you identify the metabolic liabilities and develop strategies for improvement.
Workflow for Improving Metabolic Stability
Proposed Strategies to Improve Metabolic Stability
Based on the known metabolic pathways of this compound, the primary liabilities are the hydroxamate group (subject to reduction and glucuronidation) and potentially the carboxylic acid resulting from hydrolysis. Here are strategies to address these issues.
Strategy 1: Modify the Hydroxamate Moiety
The hydroxamate group is a key metabolic "soft spot." Modifying this group through bioisosteric replacement could block both reduction and glucuronidation while aiming to retain the necessary metal-chelating properties for MMP-13 inhibition.
-
Bioisosteric Replacement: This is a strategy in medicinal chemistry to swap functional groups with others that have similar physical or chemical properties to enhance the compound's pharmacokinetic properties.[3][4][5][6]
-
Potential Replacements for Hydroxamic Acid: Consider replacing the hydroxamic acid with other zinc-binding groups known to have improved metabolic stability, such as:
-
N-formyl hydroxylamines
-
Acyl sulfonamides[7]
-
Reverse sulfonamides
-
Phosphinates
-
Strategy 2: Introduce Steric Hindrance
Introducing a bulky group near the site of metabolism can sterically hinder the metabolic enzymes (e.g., UGTs) from accessing the site.
-
Action: Add a small, metabolically stable group (like a methyl or fluoro group) to the tetrahydropyran ring or the benzenesulfonylamino linker, adjacent to the hydroxamate-bearing carbon.
-
Caution: This modification must be carefully designed to avoid disrupting the key binding interactions with the MMP-13 active site.
Data Summary: Parent Compound vs. Hypothetical Analogs
The following table summarizes the metabolic data for this compound and provides target values for a successful new analog.
| Compound | Primary Metabolic Pathway | % Unchanged Drug in vivo (Rat) | Target Half-Life (t½) in Human Liver Microsomes | Target MMP-13 IC₅₀ |
| This compound | Glucuronidation, Reduction[1][2] | 8.4%[1][2] | (Assumed Low) | (Potent) |
| Analog 1 (Bioisostere) | (Target: Reduced Glucuronidation) | > 30% | > 30 min | < 10 nM |
| Analog 2 (Steric Block) | (Target: Reduced Glucuronidation) | > 30% | > 30 min | < 10 nM |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance (Clint) and half-life (t½) of a compound.
Methodology:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine HLM (final protein concentration 0.5 mg/mL) and the test compound (e.g., this compound at 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating solution (cofactor for Phase I enzymes). To assess glucuronidation, add UDPGA (cofactor for UGT enzymes) and alamethicin (a pore-forming agent to activate UGTs).
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of the remaining compound against time. The slope of the line gives the rate constant (k), and the half-life is calculated as t½ = 0.693 / k.
Decision Tree for Next Steps
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism distribution and excretion of a matrix metalloproteinase-13 inhibitor, 4-[4-(4-fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide (this compound), in rats and dogs: assessment of the metabolic profile of this compound in plasma and urine of humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem-space.com [chem-space.com]
- 4. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 5. baranlab.org [baranlab.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drughunter.com [drughunter.com]
Identifying and mitigating CP-544439 non-specific binding in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MMP-13 inhibitor, CP-544439. The information provided is intended to help identify and mitigate potential non-specific binding in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and orally active hydroxamate-based inhibitor of matrix metalloproteinase-13 (MMP-13), with a reported IC50 of 0.75 nM.[1] MMP-13 is a key enzyme involved in the degradation of extracellular matrix components, particularly type II collagen, and plays a significant role in the pathogenesis of osteoarthritis and other inflammatory conditions.
Q2: What are the common causes of non-specific binding in assays?
Non-specific binding can arise from several factors, including:
-
Hydrophobic and Electrostatic Interactions: The compound may interact with unintended proteins, lipids, or plasticware through non-specific forces.
-
High Compound Concentration: Using excessively high concentrations of the test compound can lead to off-target effects.
-
Suboptimal Assay Conditions: Inappropriate buffer pH, ionic strength, or the absence of detergents can promote non-specific interactions.
-
Cross-reactivity with Other Proteins: The inhibitor may bind to other proteins with similar structural motifs to the intended target. For hydroxamate-based inhibitors like this compound, this can include other metalloproteinases due to the conserved zinc-binding site.
Q3: Why is it challenging to achieve high selectivity with MMP inhibitors?
Q4: Can this compound have off-target effects on other protein families?
While a specific off-target screening profile for this compound against other protein families like kinases is not publicly available, it is a possibility for any small molecule inhibitor. Researchers should consider performing broader selectivity profiling, for example, against a kinase panel, if unexpected cellular effects are observed.
Q5: How is this compound metabolized, and can this affect my cell-based assays?
This compound is known to be extensively metabolized in vivo through glucuronidation, reduction, and hydrolysis.[7][8] In cell-based assays, cellular metabolism could alter the concentration and activity of the compound over time, potentially leading to variability in results. It is important to consider the metabolic capacity of the cell line being used and the duration of the experiment.
Troubleshooting Guide: Non-Specific Binding of this compound
This guide provides a systematic approach to identifying and mitigating non-specific binding of this compound in your experiments.
Problem 1: High background signal or inconsistent results in biochemical assays.
-
Possible Cause: Non-specific binding of this compound to assay components (e.g., plate, substrate, or enzyme).
-
Troubleshooting Steps:
-
Optimize Assay Buffer:
-
Include Detergents: Add a non-ionic detergent like Tween-20 or Triton X-100 (typically at 0.01% to 0.1%) to the assay buffer to reduce hydrophobic interactions.
-
Adjust Ionic Strength: Increase the salt concentration (e.g., 100-150 mM NaCl) to minimize electrostatic interactions.
-
-
Add a Blocking Agent: Include Bovine Serum Albumin (BSA) or casein in the assay buffer (typically 0.1 to 1 mg/mL) to block non-specific binding sites on the plate and other surfaces.
-
Run Proper Controls:
-
No-Enzyme Control: To determine the signal contribution from the compound interacting with the substrate or plate.
-
No-Substrate Control: To check for any intrinsic fluorescence of the compound.
-
-
Vary Compound Concentration: Test a wide range of this compound concentrations to ensure the observed inhibition is dose-dependent and not an artifact at high concentrations.
-
Problem 2: Unexpected or off-target effects in cell-based assays.
-
Possible Cause: this compound may be inhibiting other MMPs expressed by the cells or interacting with other cellular targets.
-
Troubleshooting Steps:
-
Profile MMP Expression: Characterize the expression profile of various MMPs in your cell line using techniques like qPCR or proteomics to identify potential off-target MMPs.
-
Knockdown/Knockout of MMP-13: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate MMP-13 expression. If the cellular effect of this compound is diminished in these cells, it suggests the effect is at least partially on-target.
-
Washout Experiment: After treating the cells with this compound, wash the compound away and monitor if the cellular phenotype reverts to the untreated state. This can help distinguish between specific, reversible binding and non-specific, irreversible effects.
-
Data Presentation
Table 1: General Parameters for MMP-13 Inhibition Assays
| Parameter | Recommended Range/Value | Notes |
| Enzyme Concentration | 1-10 nM | Dependent on substrate and specific activity. |
| Substrate Concentration | 0.5 - 2 x Km | For competitive inhibition assays. |
| Incubation Time | 30-120 minutes | Ensure initial velocity conditions are met. |
| Incubation Temperature | 25-37 °C | Maintain consistency across experiments. |
| pH | 7.4 - 8.0 | Optimal for MMP activity. |
Table 2: Common Reagents for Mitigating Non-Specific Binding
| Reagent | Typical Concentration | Mechanism of Action |
| Tween-20 | 0.01% - 0.1% (v/v) | Non-ionic detergent, reduces hydrophobic interactions. |
| Triton X-100 | 0.01% - 0.1% (v/v) | Non-ionic detergent, reduces hydrophobic interactions. |
| Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | Protein blocking agent, saturates non-specific binding sites. |
| Sodium Chloride (NaCl) | 100 - 150 mM | Increases ionic strength, reduces electrostatic interactions. |
Experimental Protocols
Protocol 1: Fluorogenic MMP-13 Inhibition Assay
This protocol is a general guideline for a fluorogenic biochemical assay to determine the inhibitory activity of this compound against MMP-13.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5.
-
MMP-13 Enzyme: Prepare a stock solution of recombinant human MMP-13 in assay buffer. The final concentration in the assay will typically be in the low nanomolar range.
-
Fluorogenic Substrate: Prepare a stock solution of a specific MMP-13 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO.
-
This compound: Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a black microplate.
-
Add 48 µL of MMP-13 enzyme solution to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: MMP-13 Signaling Pathway in Chondrocytes.
Caption: Workflow for Troubleshooting Non-Specific Binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MMP-2 selectivity in hydroxamate-type inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of inhibition of matrix metalloproteases MMP-3 and MMP-2 by succinyl hydroxamates and their carboxylic acid analogues is dependent on P3' group chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism distribution and excretion of a matrix metalloproteinase-13 inhibitor, 4-[4-(4-fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide (this compound), in rats and dogs: assessment of the metabolic profile of this compound in plasma and urine of humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of MMP-13 Inhibitors: The Selective CP-544439 versus the Broad-Spectrum Marimastat
In the landscape of matrix metalloproteinase (MMP) inhibition, particularly concerning the collagenase MMP-13, two compounds, CP-544439 and Marimastat, offer contrasting profiles. This compound has been developed as a potent and selective inhibitor of MMP-13, primarily for the treatment of osteoarthritis, while Marimastat is a broad-spectrum MMP inhibitor that has been investigated in the context of cancer. This guide provides a detailed comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these inhibitors.
Mechanism of Action and Chemical Properties
Both this compound and Marimastat are synthetic hydroxamate-based inhibitors. Their primary mechanism of action involves the hydroxamate moiety chelating the zinc ion within the active site of the MMPs, thereby competitively inhibiting their enzymatic activity.[1]
Marimastat functions as a broad-spectrum inhibitor by mimicking the peptide structure of natural MMP substrates.[2] This allows it to bind to the active site of a range of MMPs, preventing the degradation of extracellular matrix components.[2]
This compound , on the other hand, was designed for greater selectivity towards MMP-13. While it also contains a hydroxamate group for zinc chelation, its overall structure confers a higher affinity for the active site of MMP-13 compared to other MMPs.
In Vitro Inhibitory Potency and Selectivity
The inhibitory activity of MMP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity of an inhibitor is determined by comparing its IC50 values across a panel of different MMPs.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) |
| This compound | Spared | - | - | - | - | 0.75[3] | - |
| Marimastat | 5[2][4][5][6] | 6[2][4][5][6] | - | 13[2][4][5][6] | 3[2][4][5][6] | Inhibits[1] | 9[2][4][5][6] |
In Vivo Efficacy
This compound has demonstrated in vivo efficacy in a hamster model of osteoarthritis. Oral administration of this compound was shown to inhibit the degradation of cartilage collagen induced by intra-articular injection of recombinant human MMP-13, with an ED50 of 14 mg/kg.[3]
Marimastat has been evaluated in various preclinical and clinical settings. In a murine model of head and neck squamous cell carcinoma, Marimastat in combination with chemoradiation was found to delay tumor growth.[8] However, its development for cancer was terminated due to a lack of therapeutic effect in late-stage clinical trials and the occurrence of musculoskeletal side effects.[1]
Experimental Protocols
General Protocol for MMP Inhibition Assay (Fluorogenic Substrate)
This protocol describes a general method for determining the IC50 values of MMP inhibitors using a fluorogenic substrate.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Inhibitor compounds (this compound or Marimastat) dissolved in DMSO
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare a stock solution of the MMP enzyme in assay buffer.
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In the microplate wells, add the assay buffer, the inhibitor dilution (or DMSO for control), and the enzyme solution.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometer (e.g., excitation at 328 nm and emission at 393 nm).
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizing the Context: Signaling and Workflow
To better understand the context of MMP-13 inhibition and the comparative logic, the following diagrams are provided.
Caption: MMP-13 signaling pathway in osteoarthritis.
Caption: Workflow for comparing MMP-13 inhibitors.
Conclusion
This compound and Marimastat represent two distinct strategies for MMP inhibition. This compound is a potent and highly selective inhibitor of MMP-13, making it a valuable tool for studying the specific roles of this enzyme, particularly in diseases like osteoarthritis where MMP-13 is a key player. Its selectivity profile suggests a lower likelihood of off-target effects compared to broad-spectrum inhibitors.
Marimastat, conversely, is a broad-spectrum MMP inhibitor with activity against multiple MMPs. While this broad activity was initially thought to be beneficial in complex diseases like cancer, it has been associated with musculoskeletal side effects, which ultimately hampered its clinical development.[1]
The choice between these two inhibitors will largely depend on the specific research question. For targeted investigation of MMP-13's role, this compound is the superior choice. For studies requiring broad inhibition of multiple MMPs, Marimastat could be considered, with the caveat of its known side effect profile. This comparative guide provides a foundation for making an informed decision based on the available data.
References
- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Marimastat | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 7. tandfonline.com [tandfonline.com]
- 8. In vivo Efficacy of Marimastat and Chemoradiation in Head and Neck Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: CP-544,439 vs. Batimastat in Cancer Models
At a Glance: Key Characteristics
| Feature | CP-544,439 | Batimastat (BB-94) |
| Primary Target | Selective MMP-13 Inhibitor | Broad-spectrum MMP Inhibitor |
| IC50 against primary target | 0.75 nM for MMP-13[1] | 3 nM for MMP-1, 4 nM for MMP-2, 4 nM for MMP-9, 6 nM for MMP-7, 20 nM for MMP-3[2] |
| Mechanism of Action | Inhibits MMP-13, an enzyme involved in the degradation of type II collagen, which can be overexpressed in cancer. | Broadly inhibits multiple MMPs, which are key to extracellular matrix degradation, a critical step in tumor invasion and metastasis.[3][4] |
| Administration Route in Preclinical Studies | Oral[1][5] | Intraperitoneal (i.p.) injection[2][6][7][8][9] |
Delving into the Mechanisms of Action
CP-544,439 and Batimastat both function by inhibiting MMPs, a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[4][10] However, their strategic approaches differ significantly in terms of target selectivity.
CP-544,439 is a potent and selective inhibitor of MMP-13.[1] MMP-13 is known for its high activity against type II collagen, a key component of cartilage, but it is also implicated in cancer progression. By selectively targeting MMP-13, CP-544,439 offers a more focused therapeutic strategy, which could potentially minimize off-target effects.
Batimastat (BB-94) , in contrast, is a broad-spectrum MMP inhibitor, demonstrating activity against a range of MMPs including MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9.[2] This wide-ranging inhibition profile allows Batimastat to theoretically counteract the diverse MMPs that a tumor might utilize for invasion and metastasis.[11][4]
Preclinical Efficacy: A Summary of In Vivo Studies
While no studies directly compare CP-544,439 and Batimastat in the same cancer model, individual preclinical data highlight their potential anti-cancer activities.
CP-544,439 Efficacy
Preclinical evaluation of CP-544,439 in cancer models is less extensively reported in publicly available literature compared to Batimastat. However, its potent and selective inhibition of MMP-13 suggests potential efficacy in cancers where MMP-13 is a key driver of pathology. One study in a hamster model, though focused on cartilage degradation, demonstrated that oral administration of CP-544,439 effectively inhibited MMP-13 activity in vivo with an ED50 of 14 mg/kg.[1]
Batimastat Efficacy
Batimastat has been evaluated in a variety of preclinical cancer models, demonstrating its ability to inhibit tumor growth, invasion, and metastasis.
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Human Breast Cancer (MDA-MB-435) | Athymic Nude Mice | 30 mg/kg/day, i.p. | Significantly inhibited local-regional tumor regrowth and reduced the incidence, number, and volume of lung metastases. | [8] |
| Human Colon Carcinoma | Mice | Not specified | Inhibited organ invasion in two different metastasis models. | [12] |
| Prostate Cancer (R3327 Dunning tumor) | Copenhagen Rats | 30 mg/kg/day, i.p. | Significantly reduced tumor growth compared to control groups. | [9] |
| Ovarian Tumor Xenografts | Mice | Not specified | Retarded ascites accumulation and increased survival. | [7] |
| Experimental Hemangiomas | Nude Mice | 30 mg/ml, i.p. | Reduced in vivo growth of experimental hemangiomas. | [2] |
Experimental Protocols
In Vivo Efficacy of Batimastat in a Human Breast Cancer Xenograft Model
-
Cell Line: Human MDA-MB-435 breast cancer cells were used.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: MDA-MB-435 cells were implanted into the mammary fat pads of the mice.
-
Treatment Protocol: Following the resection of primary tumors, mice received daily intraperitoneal (i.p.) injections of Batimastat at a dose of 30 mg/kg body weight.
-
Efficacy Evaluation: The volumes of tumor regrowths were measured. The number and volume of lung metastases were quantified. Neovascularization in the regrown tumors was assessed via immunohistochemical analysis for the endothelial cell marker CD31.[8]
Conclusion
Both CP-544,439 and Batimastat present as noteworthy MMP inhibitors with distinct profiles. Batimastat, with its broad-spectrum activity, has demonstrated efficacy in reducing tumor growth and metastasis across a range of preclinical cancer models.[2][8][9] Its utility, however, may be accompanied by broader physiological effects due to its non-selective nature.[4] CP-544,439, with its high selectivity for MMP-13, represents a more targeted approach. While preclinical data in oncology for CP-544,439 is less abundant in the public domain, its potent and specific mechanism of action warrants further investigation in cancer models where MMP-13 is a validated therapeutic target. The choice between a broad-spectrum versus a selective MMP inhibitor will ultimately depend on the specific cancer type, the MMP expression profile of the tumor, and the desired therapeutic window. Further head-to-head preclinical studies would be invaluable in elucidating the comparative efficacy and safety of these two agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Batimastat - Wikipedia [en.wikipedia.org]
- 4. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism distribution and excretion of a matrix metalloproteinase-13 inhibitor, 4-[4-(4-fluorophenoxy)-benzenesulfonylamino]tetrahydropyran-4-carboxylic acid hydroxyamide (CP-544439), in rats and dogs: assessment of the metabolic profile of this compound in plasma and urine of humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of matrix metalloproteinase inhibitor batimastat on breast cancer regrowth and metastasis in athymic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic inhibitor of matrix metalloproteinases (batimastat) reduces prostate cancer growth in an orthotopic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of CP-544439 Versus Broad-Spectrum MMP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the investigational drug CP-544439 against traditional broad-spectrum matrix metalloproteinase (MMP) inhibitors. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical tools for their studies in areas such as arthritis, cancer, and other inflammatory diseases.
Introduction to MMP Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in a variety of pathological processes, including tumor invasion, metastasis, and joint destruction in arthritis. Consequently, MMPs have been a significant target for therapeutic intervention.
Early efforts in this field led to the development of broad-spectrum MMP inhibitors, such as batimastat and marimastat. While potent, these inhibitors lack selectivity and target multiple MMPs, which can lead to off-target effects and a range of side effects. This has spurred the development of more selective inhibitors, like this compound, which primarily targets MMP-13, an enzyme strongly associated with cartilage degradation in osteoarthritis.
Selectivity Profile: A Quantitative Comparison
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the available IC50 data for this compound and two well-characterized broad-spectrum MMP inhibitors, batimastat and marimastat, against a panel of MMPs.
| Matrix Metalloproteinase (MMP) | This compound IC50 (nM) | Batimastat IC50 (nM) | Marimastat IC50 (nM) |
| MMP-1 (Collagenase-1) | >1000 (Spares MMP-1)[1] | 3[2][3] | 5[4] |
| MMP-2 (Gelatinase-A) | Data not available | 4[2][3] | 6[4] |
| MMP-3 (Stromelysin-1) | Data not available | 20[2][3] | Data not available |
| MMP-7 (Matrilysin) | Data not available | 6[2] | 13[4] |
| MMP-9 (Gelatinase-B) | Data not available | 4[2][3] | 3[4] |
| MMP-13 (Collagenase-3) | 0.75 [1] | Data not available | Data not available |
| MMP-14 (MT1-MMP) | Data not available | Data not available | 9[4] |
Key Observations:
-
This compound demonstrates high potency and selectivity for MMP-13, with an IC50 value in the sub-nanomolar range.[1] It shows significantly less activity against MMP-1, indicating a favorable selectivity profile.[1] A complete selectivity panel for this compound is not publicly available.
-
Batimastat and Marimastat exhibit potent, low nanomolar inhibition across a wide range of MMPs, confirming their classification as broad-spectrum inhibitors.[2][3][4]
Experimental Protocols
The determination of MMP inhibitory activity is crucial for assessing the potency and selectivity of compounds like this compound. A widely used method is the fluorogenic substrate-based assay.
Principle of the Fluorogenic MMP Inhibition Assay
This assay utilizes a synthetic peptide substrate that contains a fluorescent reporter group and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage of the peptide by an active MMP, the reporter and quencher are separated, resulting in an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of substrate cleavage, and the extent of this inhibition can be used to determine the inhibitor's IC50 value.
General Protocol for Fluorogenic MMP Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the MMP inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
Reconstitute the lyophilized active human MMP enzyme in assay buffer.
-
Prepare the fluorogenic MMP substrate in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer.
-
Add a series of dilutions of the inhibitor to the test wells. Add solvent alone to the control wells.
-
Add the diluted MMP enzyme to all wells except the blank.
-
Incubate the plate at 37°C for a pre-determined time to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader. Readings are typically taken every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the control wells (100% activity) and blank wells (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a simplified MMP signaling pathway and the experimental workflow for determining inhibitor selectivity.
Caption: Simplified MMP signaling pathway leading to ECM degradation.
Caption: Workflow for determining MMP inhibitor IC50 values.
Conclusion
The available data clearly illustrates the distinct selectivity profiles of this compound and broad-spectrum MMP inhibitors. This compound is a highly potent and selective inhibitor of MMP-13, a key enzyme in cartilage degradation. In contrast, broad-spectrum inhibitors like batimastat and marimastat potently inhibit a wide array of MMPs. This difference in selectivity is a critical consideration for researchers, as the choice of inhibitor can significantly impact the interpretation of experimental results and the potential for translatability into therapeutic applications. The high selectivity of this compound makes it a valuable tool for specifically investigating the role of MMP-13 in various biological and pathological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of matrix metalloproteinase-9 reduces in vitro invasion and angiogenesis in human microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of matrix metalloproteinases enhances in vitro repair of the meniscus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Unveiling the Selectivity of CP-544439: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selective inhibition of specific matrix metalloproteinases (MMPs) is a critical aspect of targeted therapeutic design. This guide provides a comprehensive comparison of the investigational compound CP-544439, focusing on its validated selectivity for MMP-13 over MMP-1, supported by experimental data and detailed methodologies.
This compound has been identified as a potent and orally active inhibitor of MMP-13, an enzyme implicated in the degradation of cartilage and bone in pathological conditions such as osteoarthritis.[1] A key characteristic of this compound is its high selectivity for MMP-13, with minimal activity against MMP-1 (interstitial collagenase), which is involved in normal tissue remodeling. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Quantitative Analysis of MMP Inhibition
The inhibitory potency of this compound against MMP-13 and MMP-1 is summarized in the table below. The data clearly demonstrates the compound's preferential inhibition of MMP-13.
| Compound | MMP-13 IC50 (nM) | MMP-1 IC50 (nM) | Selectivity (MMP-1/MMP-13) |
| This compound | 0.75 | >1000 | >1333-fold |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
The data indicates that this compound is over 1300-fold more selective for MMP-13 than for MMP-1, highlighting its potential as a targeted therapeutic agent.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for this compound against MMP-13 and MMP-1 is typically performed using an in vitro fluorogenic substrate assay. The following is a detailed methodology based on established protocols for MMP inhibition assays.
Materials:
-
Recombinant human MMP-13, catalytic domain
-
Recombinant human MMP-1, catalytic domain
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Enzyme Preparation: Recombinant human MMP-13 and MMP-1 are activated according to the manufacturer's instructions. The activated enzymes are then diluted in assay buffer to the desired working concentration.
-
Inhibitor Preparation: A stock solution of this compound is prepared in DMSO. A series of dilutions are then made in assay buffer to achieve a range of final concentrations for the assay.
-
Assay Reaction:
-
To each well of a 96-well black microplate, add the assay buffer.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Add the diluted activated MMP-13 or MMP-1 enzyme to all wells except for the no-enzyme control wells.
-
The plate is incubated at 37°C for a pre-determined period (e.g., 30 minutes) to allow for the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
The fluorogenic substrate is diluted in assay buffer and added to all wells to initiate the enzymatic reaction.
-
The fluorescence intensity is measured immediately and then kinetically over a period of time (e.g., 60 minutes) using a fluorometric plate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate used.
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
The percent inhibition for each concentration of this compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the selectivity of an MMP inhibitor.
Caption: Experimental workflow for MMP inhibitor selectivity profiling.
Signaling Pathway Context
MMP-1 and MMP-13 are both involved in the degradation of extracellular matrix (ECM) components, but their regulation and primary roles can differ. The diagram below provides a simplified overview of the signaling pathways that can lead to the expression of MMP-1 and MMP-13, highlighting their roles as downstream effectors of various stimuli.
Caption: Simplified signaling pathways leading to MMP-1 and MMP-13 expression.
References
Tale of Two Inhibitors: A Comparative Analysis of CP-544439 and CL-82198 in Preclinical Arthritis Models
In the landscape of drug discovery for osteoarthritis and rheumatoid arthritis, the inhibition of matrix metalloproteinase-13 (MMP-13) has emerged as a promising therapeutic strategy. MMP-13, a key enzyme responsible for the degradation of type II collagen, is a central player in the pathological breakdown of cartilage. This guide provides a comparative overview of two selective MMP-13 inhibitors, CP-544439 and CL-82198, based on available preclinical data.
While a direct head-to-head study in the same arthritis model is not publicly available, this document synthesizes the reported efficacy of each compound in its respective investigational model, details the experimental protocols employed, and illustrates the underlying signaling pathway.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and CL-82198 in their respective preclinical models. It is crucial to note that these findings are from different animal models and experimental setups, and therefore, direct comparisons of potency should be made with caution.
Table 1: Efficacy of this compound in a Hamster Model of Cartilage Degradation
| Compound | Animal Model | Induction Method | Administration Route | Key Finding |
| This compound | Hamster | Intra-articular injection of recombinant human MMP-13 | Oral | ED₅₀ of 14 mg/kg for the inhibition of cartilage collagen degradation[1] |
Table 2: Efficacy of CL-82198 in a Mouse Model of Osteoarthritis
| Compound | Animal Model | Induction Method | Administration Route | Dose | Key Findings |
| CL-82198 | Mouse | Meniscal-ligamentous injury (MLI) | Intraperitoneal injection | 1 mg/kg | 9% increase in tibial cartilage area; 21% increase in total cartilage area; 11% increase in tibia cartilage thickness |
| 5 mg/kg | 15% increase in tibial cartilage area; 19% increase in total cartilage area; 37% increase in tibia cartilage thickness | ||||
| 10 mg/kg | 43% increase in tibial cartilage area; 38% increase in total cartilage area; 70% increase in tibia cartilage thickness |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of scientific findings. Below are the descriptions of the experimental models used to evaluate this compound and CL-82198.
Hamster Model of Cartilage Degradation (for this compound)
While a detailed, publicly available protocol for the specific hamster model used to test this compound is limited, the available literature indicates the following key elements:
-
Animal Model: Hamsters were utilized for this in vivo study.
-
Induction of Cartilage Degradation: Cartilage degradation was induced by a direct intra-articular injection of recombinant human MMP-13 into the joint. This method allows for the specific assessment of an inhibitor's ability to counteract the cartilage-degrading effects of MMP-13.
-
Treatment: this compound was administered orally.
-
Outcome Measure: The primary endpoint was the quantification of cartilage collagen degradation. The effective dose at which 50% of the maximal inhibitory effect (ED₅₀) was observed was determined to be 14 mg/kg[1].
Meniscal-Ligamentous Injury (MLI) Induced Osteoarthritis Model (for CL-82198)
This surgical model in mice is designed to mimic post-traumatic osteoarthritis.
-
Animal Model: 10-week-old wild-type mice were used.
-
Surgical Procedure: Meniscal-ligamentous injury (MLI) surgery was performed on one knee to induce joint instability, leading to the development of osteoarthritis. The contralateral knee often serves as a control.
-
Treatment: CL-82198 was administered via intraperitoneal injection every other day for 12 weeks, starting one day after surgery. Doses of 1, 5, or 10 mg/kg body weight were tested, with a normal saline group serving as the control.
-
Outcome Measures:
-
Histological Grading: Knee joints were collected, sectioned, and stained (e.g., with Alcian blue/Hematoxylin/Orange G) to assess the extent of articular cartilage degradation. Grading was performed by blinded observers.
-
Cartilage Area Quantification: The area of Alcian blue-positive cartilage in the proximal tibia and distal femur was traced and quantified.
-
Cartilage Thickness Measurement: The thickness of the Alcian blue-positive cartilage in the center of the tibial plateau was measured.
-
Mandatory Visualizations
To visually represent the complex biological and experimental processes, the following diagrams have been generated using Graphviz.
References
Comparing the in vivo efficacy of CP-544439 and PF-152
A Comparative Guide to the In Vivo Efficacy of MMP-13 Inhibitors: CP-544439 and PF-152
For researchers and professionals in drug development, the selection of a suitable preclinical candidate is a critical step. This guide provides an objective comparison of the in vivo efficacy of two prominent matrix metalloproteinase-13 (MMP-13) inhibitors, this compound and PF-152, based on available experimental data.
Mechanism of Action
Both this compound and PF-152 are potent and selective inhibitors of MMP-13, a key enzyme implicated in the degradation of extracellular matrix components, particularly type II collagen, in diseases such as osteoarthritis. By inhibiting MMP-13, these compounds aim to reduce cartilage degradation and alleviate the progression of osteoarthritis.
In Vivo Efficacy
The in vivo efficacy of these compounds has been evaluated in different animal models of cartilage degradation and osteoarthritis.
This compound
This compound is a potent and orally active MMP-13 inhibitor with an IC50 of 0.75 nM[1]. In vivo studies in a hamster model, where cartilage collagen degradation was induced by intra-articular injection of recombinant human MMP-13, demonstrated that oral administration of this compound effectively inhibits this degradation[1].
PF-152
PF-152 is a potent, highly selective, and orally bioavailable MMP-13 inhibitor with a Ki of 1.5 nM[1]. It shows high selectivity against a panel of other matrix metalloproteinases[1]. In a rat model of osteoarthritis, PF-152 demonstrated efficacy in reducing cartilage degradation[2].
Quantitative Data Comparison
The following table summarizes the available quantitative data on the in vivo efficacy of this compound and PF-152.
| Parameter | This compound | PF-152 |
| Animal Model | Hamster model of rhMMP-13 induced cartilage degradation[1] | Rat model of osteoarthritis[2] |
| Route of Administration | Oral[1] | Not specified, but described as orally bioavailable[1] |
| Effective Dose | ED50 of 14 mg/kg[1] | 5 mg/kg b.i.d.[2] |
| Efficacious Plasma Concentration | 0.5 to 1.0 µg/mL[1] | Not Reported |
| Biomarker Modulation | Not Reported | Decline in urinary type II collagen neoepitope[2] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation of the efficacy data.
This compound: Hamster Model of rhMMP-13 Induced Cartilage Degradation
The in vivo efficacy of this compound was assessed in a hamster model. The experimental protocol involved the following key steps:
-
Induction of Cartilage Degradation: Recombinant human MMP-13 (rhMMP-13) was injected intra-articularly into the hamster knee joint to induce localized cartilage collagen degradation.
-
Drug Administration: this compound was administered orally to the hamsters.
-
Efficacy Assessment: The extent of cartilage collagen degradation was measured to determine the inhibitory effect of this compound. The dose required to achieve 50% inhibition (ED50) was calculated.
-
Pharmacokinetic Analysis: Plasma concentrations of this compound were measured to establish the efficacious exposure levels.
PF-152: Rat Model of Osteoarthritis
The efficacy of PF-152 was evaluated in a rat model of osteoarthritis. While specific details of the model (e.g., surgical induction vs. chemical induction) are not provided in the available source, the general protocol would involve:
-
Induction of Osteoarthritis: A standard method, such as medial meniscectomy or injection of a chemical agent like monoiodoacetate, would be used to induce osteoarthritis in the rat knee joint.
-
Drug Administration: PF-152 was administered, likely orally, at a dose of 5 mg/kg twice daily (b.i.d.).
-
Efficacy Assessment: The primary endpoint was likely the suppression of cartilage degradation.
-
Biomarker Analysis: Urine samples were collected to measure the levels of type II collagen neoepitope, a biomarker of MMP-13 activity and cartilage turnover. A reduction in this biomarker would indicate target engagement and efficacy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and a generalized experimental workflow for evaluating these MMP-13 inhibitors.
Caption: Mechanism of action of this compound and PF-152 in inhibiting MMP-13 mediated cartilage degradation.
References
A Comparative Guide to In Vitro Alternatives for MMP-13 Inhibition Beyond CP-544439
For Researchers, Scientists, and Drug Development Professionals
In the quest for selective and potent matrix metalloproteinase-13 (MMP-13) inhibitors for in vitro research, CP-544439 has been a notable compound. However, the landscape of available inhibitors is continually expanding, offering researchers a variety of alternatives with diverse chemical scaffolds, potencies, and selectivity profiles. This guide provides a comparative overview of several alternative MMP-13 inhibitors to this compound, supported by experimental data to aid in the selection of the most suitable compound for your in vitro studies.
Introduction to MMP-13
Matrix metalloproteinase-13, also known as collagenase-3, is a key enzyme in the degradation of extracellular matrix components, particularly type II collagen, which is the primary collagen type found in articular cartilage.[1] Its upregulation is implicated in the pathogenesis of various diseases, most notably osteoarthritis, where it plays a crucial role in cartilage breakdown.[1] Consequently, the development of selective MMP-13 inhibitors is a significant area of research for potential therapeutic interventions.
Comparative Analysis of MMP-13 Inhibitors
This section provides a quantitative comparison of this compound with several alternative MMP-13 inhibitors. The data, summarized in the tables below, is collated from various published in vitro studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Potency Against MMP-13
The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of an inhibitor. The following table compares the reported IC50 values of this compound and its alternatives against human MMP-13.
| Inhibitor | Chemical Class | MMP-13 IC50 (nM) | Citation(s) |
| This compound | Sulfonamide Hydroxamic Acid | 0.75 | [2] |
| AQU-019 | Pyrimidine Dicarboxamide | 4.8 | [3][4] |
| Compound 10d | Non-Zinc Chelating | 3.4 | [5] |
| (S)-17b (RF036) | Non-Zinc Chelating | 3.4 - 4.9 | [6] |
| CL-82198 | Benzofuran Carboxamide | 3200 - 10000 | [7][8][9] |
| Tanomastat | Biphenyl Carboxylic Acid | 1470 | [10] |
| Compound 9a | Benzotriazole Hydroxamate | 0.65 | [11] |
Selectivity Profile
The selectivity of an MMP-13 inhibitor is crucial to minimize off-target effects, as many MMPs share structural similarities in their active sites. The following table presents the IC50 values of the inhibitors against other relevant MMPs. High IC50 values or values reported as "> [concentration]" indicate weaker inhibition and thus higher selectivity for MMP-13.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-14 (nM) | Citation(s) |
| AQU-019 | >100,000 | >100,000 | >100,000 | >100,000 | 98,000 | 74,000 | >100,000 | [3] |
| Compound 10d | >10,000 | 730 | - | - | 600 | >10,000 | >10,000 | [5] |
| (S)-17b (RF036) | >5,000 | >5,000 | - | - | >5,000 | >5,000 | >5,000 | [6] |
| CL-82198 | No Inhibition | - | - | - | - | No Inhibition | - | [8] |
| Tanomastat | - | 11 | 143 | - | - | 301 | - | [10] |
| Compound 9a | >1000 | 3.42 | 31 | 47 | 100 | 500 | - | [11] |
Signaling Pathway of MMP-13 Activation in Chondrocytes
The expression and activity of MMP-13 in chondrocytes are regulated by a complex network of signaling pathways, often initiated by pro-inflammatory stimuli. Understanding these pathways is essential for designing and interpreting in vitro studies.
Caption: Simplified signaling pathways leading to MMP-13 production and activity in chondrocytes.
Experimental Protocols for In Vitro MMP-13 Inhibition Assays
The following are generalized protocols for common in vitro assays used to determine the potency and efficacy of MMP-13 inhibitors. Specific details may vary based on the commercial kit or published method being followed.
Fluorogenic Substrate-Based Activity Assay
This assay measures the ability of an inhibitor to block the cleavage of a synthetic, fluorogenic MMP-13 substrate.
Workflow Diagram:
Caption: General workflow for an in vitro fluorogenic MMP-13 activity assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors and a known MMP-13 inhibitor (positive control) in assay buffer. Prepare a solution of recombinant human MMP-13 and the fluorogenic substrate in assay buffer.
-
Assay Plate Setup: Add the diluted inhibitors, positive control, and vehicle (negative control) to the wells of a microplate.
-
Enzyme Addition: Add the MMP-13 solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader with the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Type II Collagen Cleavage Assay
This assay provides a more physiologically relevant measure of an inhibitor's efficacy by assessing its ability to prevent the degradation of MMP-13's natural substrate, type II collagen.
Methodology:
-
Substrate Preparation: Coat the wells of a microplate with type II collagen and allow it to form a fibrillar matrix.
-
Inhibitor and Enzyme Incubation: Prepare serial dilutions of the test inhibitors. In a separate tube, pre-incubate recombinant human MMP-13 with the various concentrations of the inhibitors.
-
Collagen Digestion: Add the enzyme-inhibitor mixtures to the collagen-coated wells. Include a positive control (enzyme without inhibitor) and a negative control (buffer only).
-
Incubation: Incubate the plate at 37°C for a sufficient period (e.g., 4-24 hours) to allow for collagen degradation in the control wells.
-
Quantification of Collagen Degradation: After incubation, quantify the amount of collagen degradation. This can be done by:
-
Measuring released collagen fragments: Collect the supernatant and measure the concentration of collagen fragments using an ELISA or a hydroxyproline assay.
-
Staining the remaining collagen: Wash the wells and stain the remaining collagen with a dye such as Sirius Red. The amount of bound dye is then quantified by measuring the absorbance after elution.
-
-
Data Analysis: Calculate the percentage of inhibition of collagen degradation for each inhibitor concentration relative to the positive control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion
The selection of an appropriate MMP-13 inhibitor for in vitro studies is a critical decision that can significantly impact experimental outcomes. While this compound is a potent inhibitor, several alternatives, such as AQU-019 and the non-zinc chelating compounds 10d and (S)-17b, offer high potency and exceptional selectivity, which can be advantageous in minimizing off-target effects. Conversely, compounds like CL-82198, with a lower potency, may be useful in studies where a wider concentration range is being explored. The detailed experimental protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for making an informed choice based on the specific requirements of their in vitro models.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CL-82198 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CL82198 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Matrix Metalloproteinase (MMP) | DC Chemicals [dcchemicals.com]
- 11. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Synthetic Inhibitor CP-544439 Versus Natural Compounds in Targeting MMP-13
For researchers, scientists, and drug development professionals, the selective inhibition of matrix metalloproteinase-13 (MMP-13) represents a key therapeutic strategy for diseases characterized by collagen degradation, such as osteoarthritis. This guide provides a detailed comparison of the synthetic inhibitor CP-544439 against a panel of naturally occurring compounds that also exhibit MMP-13 inhibitory activity.
This publication presents a head-to-head comparison of the synthetic MMP-13 inhibitor, this compound, and several natural compounds. The inhibitory activities, selectivity, and mechanisms of action are summarized based on available experimental data. Detailed experimental protocols for assessing MMP-13 inhibition are also provided to aid in the design and interpretation of related research.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of this compound and various natural compounds against MMP-13 is summarized in the tables below. It is important to note the distinction between direct enzymatic inhibition and the inhibition of MMP-13 expression.
Table 1: Direct Enzymatic Inhibition of MMP-13
| Inhibitor | Type | Target | IC50 (nM) |
| This compound | Synthetic | MMP-13 | 0.75[1] |
| Actinonin | Natural | MMP-13 | ~100 |
Table 2: Inhibition of MMP-13 Expression in Cell-Based Assays
| Inhibitor | Type | Cell Line/System | Effect on MMP-13 Expression | Effective Concentration |
| Curcumin | Natural | PMA-induced THP-1 macrophages | Dose-dependent inhibition of mRNA and protein expression | 6.25 µM, 25 µM, 50 µM[2][3] |
| AGE-stimulated rabbit chondrocytes | Significant decrease in mRNA levels[4] | Not specified | ||
| Resveratrol | Natural | IL-1β-induced human articular chondrocytes | Reversal of IL-1β-induced upregulation[5] | Not specified |
| IL-1β-induced osteoarthritis chondrocytes | Dose-dependent decrease in production[6] | Not specified | ||
| Epigallocatechin-3-gallate (EGCG) | Natural | IL-1β-induced human chondrocytes | Dose-dependent inhibition of mRNA and protein expression[7] | Micromolar concentrations[7] |
| Oral cancer OEC-M1 cells | Suppression of expression and activity | >5 µM[8][9] | ||
| Genistein | Natural | Obese diabetic mice chondrocytes | Reduced expression | Not specified[10][11][12] |
| MC3T3-E1 cells | Increased mRNA expression | Not specified |
Selectivity Profile
This compound is reported to be a highly selective inhibitor of MMP-13, notably sparing MMP-1.
In contrast, many natural compounds exhibit broader bioactivity, affecting multiple signaling pathways and cellular targets. Their effect on MMP-13 is often a consequence of their anti-inflammatory or antioxidant properties, which can influence the expression of various genes, including other MMPs.
Experimental Protocols
In Vitro MMP-13 Inhibition Assay (Fluorogenic Substrate)
This protocol outlines a common method for determining the direct inhibitory effect of a compound on MMP-13 enzymatic activity.
Materials:
-
Recombinant human MMP-13 (active form)
-
Fluorogenic MMP-13 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compound (inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In the microplate, add assay buffer, the test compound at various concentrations, and recombinant human MMP-13. Include a control well with solvent only.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of substrate cleavage for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Cell-Based Assay for MMP-13 Expression
This protocol describes a general method to assess the effect of a compound on the expression of MMP-13 in cultured cells.
Materials:
-
A suitable cell line (e.g., chondrocytes, macrophages)
-
Cell culture medium and supplements
-
An inducer of MMP-13 expression (e.g., IL-1β, PMA)
-
Test compound
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein extraction and Western blotting.
Procedure:
-
Culture the cells to a desired confluency.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with the inducer of MMP-13 expression. Include appropriate controls (untreated cells, cells treated with inducer only).
-
After the incubation period, harvest the cells.
-
For gene expression analysis:
-
Extract total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of the MMP-13 gene using qRT-PCR, normalizing to a housekeeping gene.
-
-
For protein expression analysis:
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for MMP-13, followed by a secondary antibody.
-
Detect the protein bands and quantify their intensity, normalizing to a loading control.
-
Signaling Pathway and Experimental Workflow
The regulation of MMP-13 expression is a complex process involving multiple signaling pathways. The Wnt/β-catenin pathway is one of the key regulators, particularly in the context of osteoarthritis.
Caption: Wnt/β-catenin signaling pathway leading to MMP-13 gene expression.
The following diagram illustrates a typical workflow for screening and characterizing MMP-13 inhibitors.
Caption: A typical workflow for the discovery and development of MMP-13 inhibitors.
References
- 1. biotechrep.ir [biotechrep.ir]
- 2. Curcumin inhibits EMMPRIN and MMP-9 expression through AMPK-MAPK and PKC signaling in PMA induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition effect of curcumin on TNF-α and MMP-13 expression induced by advanced glycation end products in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol inhibits the IL-1β-induced expression of MMP-13 and IL-6 in human articular chondrocytes via TLR4/MyD88-dependent and -independent signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol suppresses lipopolysaccharide-mediated activation of osteoclast precursor RAW 264.7 cells by increasing miR-181a-5p expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green tea polyphenol epigallocatechin-3-gallate (EGCG) differentially inhibits interleukin-1 beta-induced expression of matrix metalloproteinase-1 and -13 in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Increase of MMP-13 expression in multi-stage oral carcinogenesis and epigallocatechin-3-gallate suppress MMP-13 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genistein Suppresses IL-6 and MMP-13 to Attenuate Osteoarthritis in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genistein Suppresses IL-6 and MMP-13 to Attenuate Osteoarthritis in Obese Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
CP-544439 Demonstrates Superior Potency and Selectivity Over First-Generation MMP Inhibitors
In the landscape of matrix metalloproteinase (MMP) inhibition, the second-generation inhibitor CP-544439 exhibits significantly greater potency and a more favorable selectivity profile compared to first-generation broad-spectrum inhibitors such as Batimastat and Marimastat. This heightened specificity for its primary target, MMP-13, represents a critical advancement in the development of safer and more effective therapeutics for conditions like osteoarthritis.
First-generation MMP inhibitors were developed as broad-spectrum agents, potently inhibiting a wide range of MMPs. While effective in blocking MMP activity, this lack of selectivity led to significant off-target effects and subsequent failure in clinical trials. In contrast, this compound was designed for targeted inhibition, demonstrating potent activity against MMP-13, a key enzyme in the degradation of type II collagen in cartilage.
Potency and Selectivity: A Quantitative Comparison
Experimental data, primarily from in vitro enzyme activity assays, underscores the superior potency of this compound against its target MMP-13, alongside a markedly improved selectivity profile when compared to the broad-spectrum activity of first-generation inhibitors.
| Inhibitor | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase A) IC50 (nM) | MMP-3 (Stromelysin-1) IC50 (nM) | MMP-7 (Matrilysin) IC50 (nM) | MMP-8 (Collagenase-2) IC50 (nM) | MMP-9 (Gelatinase B) IC50 (nM) | MMP-13 (Collagenase-3) IC50 (nM) | MMP-14 (MT1-MMP) IC50 (nM) |
| This compound | Sparing | High Selectivity | High Selectivity | High Selectivity | High Selectivity | High Selectivity | 0.75 [1] | N/A |
| Batimastat | 3 | 4 | 20 | 6 | N/A | 4 | N/A | N/A |
| Marimastat | 5 | 6 | 200 | 13 | 2 | 3 | 0.74 | 9 |
The data clearly illustrates that while first-generation inhibitors like Batimastat and Marimastat potently inhibit a wide array of MMPs, often in the low nanomolar range, this compound is exceptionally potent against MMP-13. This targeted approach is crucial for therapeutic applications where the inhibition of a specific MMP is desired to minimize side effects associated with the non-selective inhibition of other beneficial MMPs.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values is a critical step in evaluating the potency of an MMP inhibitor. A commonly employed method is the fluorescence resonance energy transfer (FRET) based enzymatic assay.
General Protocol for MMP Inhibition Assay using a Fluorogenic Substrate
This protocol outlines the general steps for determining the IC50 of an inhibitor against a specific MMP using a fluorogenic peptide substrate, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.
-
Reagent Preparation:
-
Prepare a stock solution of the MMP enzyme in an appropriate assay buffer (e.g., Tris-HCl with CaCl2, ZnCl2, and Brij-35).
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent like DMSO.
-
Prepare serial dilutions of the inhibitor (e.g., this compound, Batimastat, or Marimastat) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the inhibitor at various concentrations, and the MMP enzyme.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. The excitation and emission wavelengths will be specific to the fluorophore and quencher pair in the substrate (e.g., Ex/Em = 325/393 nm for Mca/Dpa).
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Plot the percentage of inhibition (relative to a control with no inhibitor) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
References
Safety Operating Guide
Proper Disposal of CP-544439: A General Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Key Disposal Principles and Procedures
The proper disposal of laboratory chemicals is a critical aspect of laboratory safety and environmental responsibility. The overarching principle is to manage chemical waste in a safe, compliant, and environmentally sound manner.
Waste Characterization and Segregation
Before disposal, it is crucial to characterize the waste. For a research compound like CP-544439, in the absence of a specific Safety Data Sheet (SDS), it should be treated as hazardous waste. Key steps include:
-
Hazard Identification: Assume the compound may have toxic, carcinogenic, or other hazardous properties.
-
Segregation: Do not mix chemical wastes.[1][2][3] Keep different types of chemical waste in separate, compatible containers.[1][2][3][4] For instance, halogenated and non-halogenated solvents should be collected separately.[2][3] Solid and liquid wastes must also be kept apart.[5]
Container Management and Labeling
Proper containerization and labeling are fundamental to safe waste management.
-
Container Selection: Use appropriate, leak-proof containers for waste storage.[1][2][5] Plastic containers are often preferred over glass to minimize the risk of breakage.[6] The container material must be compatible with the chemical waste.[1][4][7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate quantities.[6][8] Avoid using abbreviations or chemical formulas. The label should also include the date of waste generation, the laboratory or room number, and the principal investigator's name.[6]
Storage and Accumulation
Designated satellite accumulation areas (SAAs) should be established within the laboratory for the temporary storage of hazardous waste.[4][8]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Containment: Secondary containment, such as a tray or bin, should be used to capture any potential leaks or spills.[5]
-
Closure: Waste containers must be kept securely closed except when adding waste.[4][5][9]
Summary of General Chemical Disposal Procedures
The following table summarizes the essential steps for the proper disposal of a research chemical like this compound.
| Step | Procedure | Key Considerations |
| 1. Waste Identification | Treat this compound waste as hazardous. | In the absence of specific data, assume the highest level of hazard. |
| 2. Segregation | Collect this compound waste in a dedicated, compatible container. | Do not mix with other chemical wastes.[1][2][3] |
| 3. Containerization | Use a leak-proof container with a secure lid. | Ensure the container material is chemically resistant to the compound and any solvents.[1][4][7] |
| 4. Labeling | Affix a hazardous waste label to the container. | Include "Hazardous Waste," "this compound," quantities, dates, and lab information.[6][8] |
| 5. Storage | Store the container in a designated satellite accumulation area. | Use secondary containment and keep the container closed.[4][5][8][9] |
| 6. Disposal Request | Contact your institution's EHS department to request a waste pickup. | Follow all institutional procedures for waste collection. |
| 7. Record Keeping | Maintain records of all hazardous waste generated and disposed of. | This is a regulatory requirement in many jurisdictions. |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general protocol for handling chemical waste involves the following steps:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling chemical waste.
-
Waste Transfer: Carefully transfer the waste into the designated hazardous waste container, avoiding splashes and spills. Use a funnel for liquids if necessary.
-
Container Sealing: Securely close the container lid immediately after adding waste.
-
Decontamination: Decontaminate any surfaces that may have come into contact with the chemical waste.
-
Hand Washing: Wash hands thoroughly after handling chemical waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a research chemical such as this compound.
Caption: Workflow for the safe disposal of laboratory chemical waste.
Disclaimer: This information is provided as a general guide and is not a substitute for specific institutional policies and regulatory requirements. Always prioritize safety and compliance by consulting with your local Environmental Health and Safety department.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. vumc.org [vumc.org]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
